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2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone Documentation Hub

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  • Product: 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone
  • CAS: 260442-45-3

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

An In-Depth Technical Guide on Aroylpiperazine Amidation Workflows Executive Summary & Structural Nuance The target molecule, 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (IUPAC: (2,6-difluorophenyl)(4-(2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Aroylpiperazine Amidation Workflows

Executive Summary & Structural Nuance

The target molecule, 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (IUPAC: (2,6-difluorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone), belongs to the aroyl-aryl-piperazine class of compounds. These scaffolds are highly privileged in medicinal chemistry, frequently serving as robust pharmacophores for central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as 5-HT₁A and D₂ receptors.

Scientific Caveat: While trivially referred to as a "ketone" in various commercial catalogs, the functional group connecting the 2,6-difluorophenyl ring to the piperazine core is structurally a tertiary amide . This distinction is critical; unlike true ketones, this methanone linkage exhibits significant resonance stabilization, restricted rotation (observable in NMR), and extreme resistance to standard nucleophilic attack or hydrolysis. This guide outlines a high-yield, self-validating synthetic route utilizing a modified Schotten-Baumann acylation in non-aqueous media.

Mechanistic Rationale & Pathway Dynamics

The synthesis relies on a highly efficient nucleophilic acyl substitution. To ensure maximum yield and suppress deleterious side reactions, the experimental design is governed by strict causality:

  • Nucleophile & Electrophile Selection: The reaction couples[1] (a secondary amine with enhanced nucleophilicity due to the electron-donating methoxy group on the adjacent aryl ring) with [2]. The highly electrophilic nature of the acid chloride ensures rapid kinetics.

  • Solvent Causality (DCM over THF): Anhydrous Dichloromethane (DCM) is selected as the primary solvent. DCM provides superior solvating power for both the polar piperazine free base and the non-polar acyl chloride, while remaining completely inert to the highly reactive electrophile.

  • Base Selection (DIPEA over TEA): N,N-Diisopropylethylamine (DIPEA) is utilized as the proton scavenger. As a sterically hindered, non-nucleophilic tertiary amine, DIPEA effectively neutralizes the HCl byproduct—preventing the protonation and subsequent deactivation of the piperazine nucleophile—without competing for the acyl chloride.

  • Thermodynamic Control (0 °C to RT): The initial coupling is highly exothermic. Initiating the reaction at 0 °C prevents localized boiling of DCM and suppresses potential ring-opening or degradation pathways. Subsequent warming to room temperature (RT) provides the activation energy required to drive the reaction to >95% completion.

SynthesisWorkflow Step1 Phase 1: System Preparation 1-(2-Methoxyphenyl)piperazine + DIPEA in DCM Cool to 0 °C Step2 Phase 2: Electrophilic Coupling Dropwise addition of 2,6-Difluorobenzoyl chloride Control Exotherm Step1->Step2 N2 Atmosphere Step3 Phase 3: Propagation Warm to RT, Stir 2-4 hrs TLC Validation (Rf ~0.4) Step2->Step3 Nucleophilic Attack Step4 Phase 4: Quenching & Workup NaHCO3 Quench -> 1M HCl Wash -> Brine Dry over Na2SO4 Step3->Step4 Full Conversion Step5 Phase 5: Purification Flash Chromatography (EtOAc/Hexanes) Yield Target Amide Step4->Step5 Crude Extract

Figure 1: Experimental workflow for the synthesis of the target aroylpiperazine derivative.

Experimental Design & Quantitative Parameters

The following parameters are optimized for a standard 10.0 mmol bench-scale synthesis.

Table 1: Stoichiometric Matrix

ReagentMW ( g/mol )EquivalentsAmountRole
1-(2-Methoxyphenyl)piperazine192.261.01.92 g (10.0 mmol)Nucleophile
2,6-Difluorobenzoyl chloride176.551.11.38 mL (11.0 mmol)Electrophile
N,N-Diisopropylethylamine (DIPEA)129.242.54.35 mL (25.0 mmol)Non-nucleophilic Base
Dichloromethane (DCM)84.93Solvent50 mLReaction Medium

Note: If utilizing the [3] instead of the free base, increase the DIPEA equivalents to 3.5 to account for the neutralization of the inherent HCl.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system , ensuring the chemist can verify the integrity of the reaction at each phase.

Phase 1: System Preparation & Initiation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a Teflon-coated magnetic stir bar, a rubber septum, and a nitrogen gas inlet.

  • Reagent Loading: Add 1-(2-methoxyphenyl)piperazine (1.92 g, 10.0 mmol) to the flask, followed by 40 mL of strictly anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (4.35 mL, 25.0 mmol) via a gas-tight syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Coupling
  • Electrophile Preparation: In a separate, dry 20 mL vial flushed with N₂, dissolve 2,6-difluorobenzoyl chloride (1.38 mL, 11.0 mmol) in 10 mL of anhydrous DCM.

  • Controlled Addition: Using a syringe pump or a pressure-equalizing addition funnel, add the acyl chloride solution dropwise to the reaction flask over a period of 15–20 minutes.

    • Causality Note: Rapid addition will cause a temperature spike, potentially leading to the degradation of the acyl chloride or localized side reactions.

Phase 3: Propagation & Maturation
  • Warming: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stirring: Maintain vigorous stirring under an N₂ atmosphere for 2 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Silica gel, Eluent: 50% Ethyl Acetate in Hexanes).

    • The starting piperazine (R_f ~0.1) will stain heavily with ninhydrin.

    • The target methanone product (R_f ~0.4) is highly UV-active and ninhydrin-negative. Terminate the reaction when the baseline piperazine spot is completely consumed.

Phase 4: Quenching & Aqueous Workup
  • Quenching: Add 20 mL of saturated aqueous NaHCO₃ solution to the flask and stir vigorously for 15 minutes. This neutralizes any unreacted acyl chloride (converting it to water-soluble sodium 2,6-difluorobenzoate) and quenches residual protons.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl (20 mL): Critical step to protonate and extract any unreacted secondary amine and the DIPEA base into the aqueous phase.

    • Saturated Brine (20 mL): To break any emulsions and pre-dry the organic layer.

  • Drying: Dry the combined organic phase over anhydrous Na₂SO₄.

Phase 5: Purification
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C) to yield the crude product as an off-white solid or viscous oil.

  • Chromatography: Purify the crude material via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Isolation: Pool the pure fractions and evaporate the solvent to afford the target compound in high purity (>98%).

Analytical Characterization & Quality Control

To confirm structural integrity, the isolated compound must be subjected to standard analytical profiling:

  • LC-MS (ESI+): Calculated for C₁₈H₁₈F₂N₂O₂ [M+H]⁺: 333.14. Expected observed mass: m/z 333.1.

  • ¹H NMR (400 MHz, CDCl₃) Expected Signatures:

    • δ 3.85 (s, 3H): Sharp singlet corresponding to the methoxy (-OCH₃) group.

    • δ 3.00 - 3.90 (m, 8H): Broad multiplets representing the piperazine ring protons. Note: Broadening is a hallmark of restricted rotation around the tertiary amide bond, a classic feature of aroylpiperazines.

    • δ 6.80 - 7.50 (m, 7H): Complex multiplets corresponding to the four protons of the 2-methoxyphenyl ring and the three protons of the 2,6-difluorophenyl ring.

Troubleshooting & Causality Matrix

Table 2: Diagnostic Matrix for Amidation Workflows

Observation / IssueMechanistic Root CauseCorrective Action / Prevention
Incomplete Conversion (TLC shows persistent starting material)Hydrolysis of the acyl chloride due to trace moisture in the solvent or ambient atmosphere.Use strictly anhydrous DCM. Purge the system with N₂ prior to reaction. Verify the integrity of the acyl chloride reagent.
Acidic Impurity in NMR (Broad signals at δ ~7.0-7.5 ppm)Unreacted 2,6-difluorobenzoyl chloride hydrolyzed to 2,6-difluorobenzoic acid during workup and co-extracted.Increase the duration and vigor of the saturated NaHCO₃ wash. If contamination persists, wash the organic layer with cold 0.1 M NaOH.
Yellow/Brown Discoloration (Product should be white/off-white)Oxidation of the electron-rich 2-methoxyphenyl moiety during prolonged exposure to air or trace transition metals.Perform the reaction under a strict inert atmosphere. Filter the crude product through a short pad of activated carbon or Celite prior to chromatography.

References

  • 1-(2-Methoxyphenyl)piperazine Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 2,6-Difluorobenzoyl chloride Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. By deconstructing the molecule into its primary structural motifs—the 2,6-difluorobenzoyl group, the piperazine linker, and the 2-methoxyphenyl moiety—we will predict the chemical shifts, multiplicities, and coupling constants. This document serves as a predictive framework and a methodological guide for researchers, explaining the causal relationships between molecular structure and spectral output. We will detail the advanced 2D NMR experiments essential for unambiguous signal assignment and provide robust, field-proven protocols for data acquisition and analysis.

Introduction: The Imperative for Structural Verification

The molecule 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone incorporates several key pharmacophores: a difluorinated aromatic ring, known to enhance metabolic stability and binding affinity; a piperazine core, a common scaffold in centrally active agents; and a methoxy-substituted phenyl group. The precise connectivity and conformation of these units are critical to its function. Therefore, rigorous structural confirmation is paramount.

NMR spectroscopy offers unparalleled insight into molecular architecture.[1][2] ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR, particularly with proton decoupling, reveals the carbon skeleton of the molecule.[3][4] For a molecule of this complexity, featuring heteroatoms and fluorine atoms, a detailed understanding of expected spectral patterns is crucial for accurate interpretation. The presence of fluorine introduces heteronuclear coupling (¹⁹F-¹H and ¹⁹F-¹³C), which provides definitive structural information but also complicates the spectra.[5][6]

This guide will first establish a theoretical NMR profile for the target molecule, followed by a detailed experimental workflow designed to yield high-fidelity, interpretable data.

Molecular Structure and Predicted Spectral Features

To systematically predict the NMR spectra, we first assign numbers to each unique proton and carbon position.

Caption: Numbering scheme for 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions: the aromatic protons, the piperazine protons, and the methoxy protons. The chemical shifts are influenced by electron-withdrawing/-donating groups and anisotropic effects.[7]

  • 2-Methoxyphenyl Protons (H3' to H6'): These four protons will appear in the aromatic region (δ 6.8-7.2 ppm). Due to the electron-donating methoxy group, they will be relatively upfield. Their splitting will be complex due to mutual ortho, meta, and para couplings, likely resulting in overlapping multiplets.

  • 2,6-Difluorophenyl Protons (H3'' to H5''): This system will produce a characteristic pattern. The two fluorine atoms are strong electron-withdrawing groups.

    • H4'' : This proton is flanked by two meta-coupled protons (H3'', H5'') and two para-coupled fluorine atoms. It is expected to appear as a triplet of triplets (tt) or a complex multiplet around δ 7.4-7.6 ppm.

    • H3'' and H5'' : These two protons are chemically equivalent. They are coupled to H4'' (ortho, J ≈ 8 Hz) and the adjacent fluorine atom (meta, J ≈ 6-8 Hz). This will likely result in a complex multiplet, often appearing as a triplet, around δ 7.0-7.2 ppm.[8]

  • Piperazine Protons (C2/C6-H & C3/C5-H): Due to the amide bond of the ketone, rotation around the N4-C7 bond may be restricted, potentially making the four protons on C3 and C5 non-equivalent, as well as the four on C2 and C6.

    • Protons on C3/C5 (adjacent to N4-C=O): These protons (4H) will be deshielded by the adjacent carbonyl group and are expected to appear as a broad multiplet around δ 3.8-4.0 ppm.

    • Protons on C2/C6 (adjacent to N1-Aryl): These protons (4H) will be slightly more shielded, appearing as a multiplet around δ 3.1-3.3 ppm.[9]

  • Methoxy Protons (C7'-H): The three equivalent protons of the methoxy group will appear as a sharp singlet, significantly upfield around δ 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data

Assigned Protons Predicted δ (ppm) Multiplicity Integration Notes
H4'' 7.4 - 7.6 m (or tt) 1H Complex coupling to H3''/H5'' and two F atoms.
H3'' / H5'' 7.0 - 7.2 m (or t) 2H Coupling to H4'' (ortho) and F (meta).
H3'/H4'/H5'/H6' 6.8 - 7.2 m 4H Overlapping multiplets from the methoxyphenyl ring.
-OCH₃ 3.8 - 3.9 s 3H Sharp singlet.
N4-CH₂ (C3/C5) 3.8 - 4.0 br m 4H Deshielded by adjacent carbonyl. Broad due to potential restricted rotation.

| N1-CH₂ (C2/C6) | 3.1 - 3.3 | m | 4H | Typical chemical shift for N-aryl piperazine protons.[10] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The key feature will be the splitting of carbon signals in the difluorophenyl ring due to C-F coupling.[6][11]

  • Carbonyl Carbon (C7): Ketone/amide carbonyl carbons are highly deshielded and will appear as a singlet around δ 164-168 ppm.[9]

  • 2-Methoxyphenyl Carbons:

    • C1' (ipso-N): Expected around δ 140-142 ppm.

    • C6' (ipso-O): Expected around δ 152-154 ppm.

    • C3', C4', C5', C6': These will appear in the aromatic region (δ 110-130 ppm).

    • C7' (-OCH₃): The methoxy carbon will be a sharp singlet around δ 55-56 ppm.

  • Piperazine Carbons (C2/C6 & C3/C5): These aliphatic carbons will appear in the δ 40-55 ppm range. The carbons adjacent to the carbonyl (C3/C5) may be slightly downfield compared to those adjacent to the aryl group (C2/C6).

  • 2,6-Difluorophenyl Carbons: C-F coupling is the dominant feature here. The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms.[12]

    • C2''/C6'' (C-F): These carbons are directly bonded to fluorine and will show a very large one-bond coupling (¹JCF ≈ 250-260 Hz), appearing as a doublet. They will be found far downfield around δ 160-164 ppm.[8]

    • C1'' (ipso-C=O): This carbon will show a two-bond coupling to two fluorine atoms (²JCF ≈ 15-25 Hz), appearing as a triplet around δ 115-120 ppm.

    • C3''/C5'': These carbons will exhibit a two-bond coupling to one fluorine and a three-bond coupling to the other, resulting in a doublet of doublets (dd) around δ 112-115 ppm.

    • C4'': This carbon will show a three-bond coupling to two equivalent fluorine atoms (³JCF ≈ 5-10 Hz), appearing as a triplet around δ 131-134 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Assigned Carbons Predicted δ (ppm) Multiplicity (from C-F coupling) Predicted JCF (Hz)
C7 (C=O) 164 - 168 s -
C2'' / C6'' 160 - 164 d ¹J ≈ 250-260
C6' (C-O) 152 - 154 s -
C1' (C-N) 140 - 142 s -
C4'' 131 - 134 t ³J ≈ 5-10
C3',C4',C5',C6' 110 - 130 4 x s -
C1'' 115 - 120 t ²J ≈ 15-25
C3'' / C5'' 112 - 115 dd ²J ≈ 20-25, ³J ≈ 5-8
C7' (-OCH₃) 55 - 56 s -

| C2/C6 & C3/C5 | 40 - 55 | 2 x s | - |

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, the overlapping signals in the aromatic region and the complex piperazine environment necessitate 2D NMR for definitive assignment.[13][14] A standard suite of experiments provides a self-validating system for structural confirmation.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (typically over 2-3 bonds). This will be crucial for tracing the connectivity within the two separate aromatic spin systems (H3'-H4'-H5'-H6' and H3''-H4''-H5'').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This experiment will definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for assembling the molecular fragments. For example, correlations from the piperazine protons on C3/C5 to the carbonyl carbon (C7) will confirm the amide linkage. Correlations from H3''/H5'' to the carbonyl carbon will link the difluorophenyl ring to the ketone.[13]

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_InitialAnalysis 1D Spectral Analysis cluster_AdvancedAnalysis 2D Correlation & Final Assignment cluster_Validation Structure Validation acq_1H 1D ¹H Spectrum acq_13C 1D ¹³C{¹H} Spectrum analyze_1H Assign ¹H Signals (Integration, Multiplicity, δ) acq_1H->analyze_1H acq_2D 2D Experiments (COSY, HSQC, HMBC) analyze_13C Assign ¹³C Signals (δ, C-F Coupling) acq_13C->analyze_13C analyze_cosy COSY: Map H-H Connectivity (Aromatic Spin Systems) acq_2D->analyze_cosy analyze_1H->analyze_cosy analyze_hsqc HSQC: Link Protons to Direct Carbons analyze_13C->analyze_hsqc analyze_cosy->analyze_hsqc analyze_hmbc HMBC: Assemble Fragments (Long-Range H-C Correlations) analyze_hsqc->analyze_hmbc final_structure Confirm Final Structure analyze_hmbc->final_structure

Caption: Workflow for complete NMR-based structure elucidation.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent on meticulous sample preparation and correctly set acquisition parameters.[15][16]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid complicating the spectrum with impurity signals. Residual synthesis solvents should be removed under high vacuum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solvating power for many organic compounds and its relatively simple residual solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.

  • Concentration:

    • For ¹H NMR: Prepare a solution of ~5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.[16]

    • For ¹³C NMR: A more concentrated sample of ~20-30 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and is used to reference the chemical shift scale to 0.00 ppm.

Spectrometer Setup and Data Acquisition

The following protocol is based on a standard 400 or 500 MHz NMR spectrometer.[17]

  • Sample Insertion: Insert the sample into the spectrometer's magnet.

  • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.[16]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. Automated shimming routines are highly effective for achieving sharp, symmetrical peak shapes and high resolution.[16]

  • Tuning and Matching: The probe is tuned to the specific sample and solvent to ensure maximum sensitivity and efficient power transfer.[18]

Table 3: Recommended Acquisition Parameters

Experiment Parameter Recommended Value Rationale
¹H (1D) Pulse Angle 30-45° Balances signal intensity with faster relaxation for quantitative integration.[15]
Spectral Width -2 to 12 ppm Covers the full range of expected proton signals.
Acquisition Time 3-4 s Ensures good digital resolution.[15]
Relaxation Delay 1-2 s Allows for relaxation of protons between scans.
Number of Scans 8-16 Sufficient for good signal-to-noise with ~10 mg of sample.
¹³C{¹H} (1D) Pulse Program Proton-decoupled Simplifies the spectrum to singlets (or C-F multiplets) and provides a sensitivity boost via the Nuclear Overhauser Effect (NOE).[3]
Spectral Width -10 to 220 ppm Covers the full range of expected carbon signals.
Acquisition Time 1-2 s Standard for ¹³C acquisition.
Relaxation Delay 2 s Ensures quaternary and carbonyl carbons have time to relax.

| | Number of Scans | 1024-4096 | Required due to the low natural abundance and sensitivity of the ¹³C nucleus. |

Data Processing and Interpretation
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[19][20][21]

  • Peak Picking and Integration: Peaks are identified, and their integrals (for ¹H) are calculated to determine the relative number of protons.

Conclusion

The structural elucidation of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is readily achievable through a systematic NMR-based approach. The predicted ¹H and ¹³C NMR spectra exhibit distinct features arising from the molecule's constituent parts. The characteristic splitting patterns in the 2,6-difluorophenyl moiety, caused by both homonuclear (H-H) and heteronuclear (H-F, C-F) couplings, serve as definitive reporters for this structural unit. The chemical shifts of the piperazine and methoxyphenyl protons and carbons provide confirmation of the overall assembly. While 1D NMR provides a strong preliminary assessment, the use of 2D correlation experiments like COSY, HSQC, and HMBC is essential for the rigorous and unambiguous assignment of all signals, providing a self-consistent and validated final structure. The protocols outlined herein provide a robust framework for obtaining high-quality data for this and structurally related molecules, ensuring scientific integrity in drug discovery and development programs.

References

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  • ResearchGate. (2009). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. [Link]

  • ResearchGate. (2012). 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1-Oxides and 1,1-Dioxides. [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Miwa, K., et al. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 54(14), 4998-5012. [Link]

  • Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(9), 758-762. [Link]

  • Google Patents. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • Takeda Pharmaceutical Company. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6- methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3- d ]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

Sources

Foundational

Comprehensive Mass Spectrometry Analysis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone: Fragmentation Mechanisms and Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary The structural elucidation and quantification of complex polyfunctional molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation and quantification of complex polyfunctional molecules require a deep understanding of gas-phase ion thermodynamics. 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (Chemical Formula: C18H18F2N2O2; Exact Mass: 332.1336 Da) is a synthetic derivative featuring a 1-(2-methoxyphenyl)piperazine pharmacophore linked via an amide bond to a 2,6-difluorobenzoyl moiety. This structural motif is highly relevant in the development of 5-HT and dopamine receptor ligands[1].

This whitepaper provides an authoritative, in-depth guide to the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of this compound. By moving beyond empirical observation to explain the causality of fragmentation, this guide establishes a self-validating analytical protocol for high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Structural Dynamics & Ionization Causality

To optimize an MS method, one must first understand the proton affinity of the target molecule. The molecule contains three potential sites for protonation: the two piperazine nitrogens and the amide carbonyl oxygen.

  • Protonation Site Preference: In the solution phase (acidic mobile phase), the N4 nitrogen of the piperazine ring (attached to the aryl group) is the most basic site. However, during the transition to the gas phase in positive Electrospray Ionization (ESI+), proton mobility increases.

  • Ionization Causality: We utilize 0.1% formic acid in the mobile phase to force complete protonation, yielding a robust pseudo-molecular ion [M+H]+ at m/z 333.1415 . The protonation at the basic piperazine nitrogen acts as the initial charge carrier, but gas-phase proton migration to the amide linkage is the critical prerequisite for the primary fragmentation pathway[2].

Gas-Phase Thermodynamics: CID Fragmentation Pathways

Under Collision-Induced Dissociation (CID), the kinetic energy supplied by the collision gas (typically Argon or Nitrogen) is converted into internal vibrational energy, leading to bond cleavage. The fragmentation of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is strictly governed by product ion stability[2].

Primary Cleavage: The Amide Bond

The most labile bond in this polyfunctional system is the amide linkage. While amides are stabilized by resonance in their neutral state, protonation at the amide nitrogen elongates and weakens the C–N bond. Cleavage here is competitive and heterolytic, resulting in two distinct diagnostic ions depending on charge retention[2]:

  • Charge Retention on the Acylium Moiety: Yields the 2,6-difluorobenzoyl cation at m/z 141.0152 . The high electronegativity of the ortho-fluorine atoms inductively destabilizes this cation, requiring higher collision energies (CE) to become the base peak.

  • Charge Retention on the Amine: Yields the protonated 1-(2-methoxyphenyl)piperazine fragment at m/z 193.1341 . This ion is highly stabilized by the electron-donating effect of the 2-methoxy group[3].

Secondary Cleavage: Piperazine Ring Opening

The m/z 193.1341 intermediate undergoes further high-energy fragmentation. The localized charge on the piperazine nitrogen induces an α -cleavage followed by ring opening. The characteristic neutral loss of an aziridine-like fragment ( C2​H5​N , 43 Da) yields a highly conjugated, stabilized product ion at m/z 150.0919 [4].

G M [M+H]+ m/z 333.1415 F1 2,6-Difluorobenzoyl Cation m/z 141.0152 M->F1 Amide Cleavage (Charge on Acyl) F2 Protonated Arylpiperazine m/z 193.1341 M->F2 Amide Cleavage (Charge on Amine) F3 Ring-Opened Fragment m/z 150.0919 F2->F3 Piperazine Ring Alpha-Cleavage (-C2H5N)

Figure 1: Proposed ESI-CID fragmentation pathway of the target piperazinyl ketone compound.

Quantitative Data Presentation

To facilitate Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method building, the exact masses and optimized parameters are summarized below.

Precursor Ion ( m/z )Product Ion ( m/z )FormulaIon Type / AssignmentOptimal CE (eV)
333.1415193.1341 C11​H17​N2​O+ Protonated Arylpiperazine (Quantifier)20
333.1415141.0152 C7​H3​F2​O+ 2,6-Difluorobenzoyl Cation (Qualifier 1)25
333.1415150.0919 C9​H12​NO+ Piperazine Ring-Opening (Qualifier 2)35

Note: Mass accuracies are calculated based on monoisotopic masses. A mass tolerance of 5 ppm is expected on Q-TOF or Orbitrap instrumentation.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. The following LC-MS/MS workflow is designed to automatically flag matrix interference, carryover, or ion suppression.

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 CID Fragmentation S3->S4 S5 High-Res Detection S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow for arylpiperazine quantification.

Step 1: Sample Preparation & Internal Standardization
  • Causality: Biological matrices contain phospholipids that cause severe ion suppression in ESI.

  • Action: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog ( d4​ -piperazine variant). Perform protein precipitation using Acetonitrile (1:3 v/v) containing 0.1% formic acid.

  • Validation: The SIL-IS must co-elute perfectly with the analyte. Any deviation in the SIL-IS peak area across the run indicates uncorrected matrix effects.

Step 2: Chromatographic Separation
  • Causality: Isobaric interferences and in-source fragmentation of phase II metabolites (e.g., glucuronides) can artificially inflate the target analyte signal.

  • Action: Utilize a sub-2 μ m C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Mobile Phase A is Water + 0.1% Formic Acid.

  • Validation: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. Carryover must be 20% of the Lower Limit of Quantification (LLOQ).

Step 3: MS/MS Acquisition and Ratio Verification
  • Causality: Relying on a single MRM transition risks false positives due to background noise sharing the same nominal mass.

  • Action: Monitor the quantifier transition (333.1 193.1) and at least one qualifier transition (333.1 141.0).

  • Validation (The Self-Validation Check): The software must be programmed to calculate the Ion Ratio (Qualifier Area / Quantifier Area). If the ion ratio of an unknown sample deviates by more than ± 20% from the average ratio of the calibration standards, the peak is flagged for interference, preventing false reporting.

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Exploratory

A Technical Guide to Elucidating the Biological Targets of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone: A Scaffold-Based Predictive and Experimental Framework

Abstract The compound 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone represents a novel chemical entity with an uncharacterized biological profile. Its structure, however, contains a highly privileged arylpiper...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone represents a novel chemical entity with an uncharacterized biological profile. Its structure, however, contains a highly privileged arylpiperazine scaffold, which is a cornerstone of numerous clinically significant therapeutic agents.[1][2] This guide provides a comprehensive, in-depth framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. By leveraging a combination of chemoinformatic prediction, broad-spectrum screening, biophysical validation, and cell-based functional analysis, this document outlines a robust, logic-driven pathway from structural hypothesis to confirmed mechanism of action. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the resulting data.

Part 1: Chemoinformatic Deconstruction and In Silico Target Prediction

The initial step in characterizing a novel compound is to dissect its structure to form rational, evidence-based hypotheses about its potential biological interactions. The structure of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is a composite of well-known pharmacophores, each contributing to a predictable, albeit hypothetical, target profile.

Analysis of the Core Pharmacophore

The molecule can be deconstructed into four key moieties:

  • Arylpiperazine Core: This is the dominant feature and a quintessential "privileged scaffold" in medicinal chemistry, particularly for neurologically active drugs.[1] Its presence strongly suggests an affinity for G-protein coupled receptors (GPCRs). Specifically, arylpiperazine derivatives are well-documented ligands for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors.[3][4][5] Drugs such as the antipsychotic aripiprazole and the anxiolytic buspirone are prominent examples.[1][6]

  • 2,6-Difluorophenyl Group: The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of fluorine can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[3]

  • Ketone Linker: The ketone group serves as a rigid linker that correctly orients the two aryl moieties. Its role is not merely structural; in analogues of other drug classes, the substitution of an ester with a ketone has been shown to retain or modulate analgesic activity.[7]

  • 4-(2-methoxyphenyl) Group: The methoxy-substituted phenyl ring is a common feature in ligands for CNS receptors and has been incorporated into arylpiperazine derivatives to fine-tune receptor affinity and selectivity.[4]

Primary Hypothesized Target Classes

Based on this structural analysis, the following target classes are prioritized for investigation:

  • Central Nervous System (CNS) Receptors: The arylpiperazine moiety provides the strongest evidence for activity at dopaminergic and serotonergic receptors.[5] The compound could act as an agonist, antagonist, or partial agonist at these sites.

  • Oncology Targets: A growing body of research highlights the anticancer potential of arylpiperazine derivatives.[3][6] These compounds have shown activity against various cancer cell lines and can interact with targets such as α₁-adrenergic receptors (implicated in prostate cancer) and the androgen receptor.[6]

  • Ion Channels: Certain piperazine derivatives have been identified as potent N-type calcium channel blockers, presenting a potential mechanism for analgesic activity independent of opioid pathways.[8]

In Silico Docking and Screening Workflow

Before committing to resource-intensive wet-lab experiments, a computational workflow can further refine these hypotheses. Molecular docking simulations can predict the binding pose and estimate the binding affinity of the compound against the crystal structures of high-probability targets.

  • Ligand Preparation: Generate a 3D conformation of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Selection: Obtain high-resolution crystal structures of primary hypothetical targets from the Protein Data Bank (PDB), such as the Dopamine D₂ Receptor (PDB: 6CM4), Serotonin 5-HT₁ₐ Receptor (PDB: 7E2Y), and the Androgen Receptor ligand-binding domain (PDB: 2OZ7).

  • Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding pocket based on the co-crystallized ligand or using pocket prediction algorithms.

  • Molecular Docking: Use a validated docking program (e.g., AutoDock, Surflex-Dock) to dock the prepared ligand into the receptor's binding site.

  • Analysis: Analyze the resulting poses and docking scores. A lower binding energy suggests a more favorable interaction. Scrutinize the top-ranked poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with critical residues in the binding pocket.

in_silico_workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis & Hypothesis Ligand_Prep 1. Prepare 3D Ligand (Energy Minimization) Docking 3. Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Target_Prep 2. Prepare Target Protein (from PDB, e.g., 6CM4) Target_Prep->Docking Analysis 4. Analyze Binding Score & Interaction Poses Docking->Analysis Hypothesis 5. Refine Target Hypothesis Analysis->Hypothesis

Caption: Workflow for in silico target prediction and hypothesis refinement.

Part 2: Experimental Target Identification and Validation

Following computational analysis, a phased experimental approach is essential to first identify and then rigorously validate direct biological targets. This strategy follows a "funnel" model, starting with a broad screen and progressively focusing on the most promising interactions.

Phase 1: Broad-Spectrum Target Screening

The most unbiased and efficient method for initial target identification is to screen the compound against a large, diverse panel of known biological targets. Commercial services provide comprehensive safety and discovery panels that cover hundreds of GPCRs, kinases, ion channels, and enzymes.

Causality: This approach mitigates the risk of "target-fixation" based solely on the arylpiperazine scaffold. It allows for the discovery of unexpected, novel targets while simultaneously confirming or refuting the primary hypotheses generated from the in silico analysis.

screening_funnel Input Test Compound Screen Broad-Spectrum Screen GPCR Panel Kinase Panel Ion Channel Panel Enzyme Panel Input->Screen Hits Putative 'Hits' (e.g., >50% Inhibition) Screen->Hits Identifies primary interactions Validation Biophysical & Functional Validation Hits->Validation Proceed with top candidates

Caption: Funnel-down approach from broad screening to focused validation.

Phase 2: Biophysical Validation of Direct Binding

Any "hits" identified from the initial screen must be validated to confirm a direct, physical interaction between the compound and the target protein. This step is crucial to eliminate artifacts and false positives from the primary screen. We will detail two orthogonal, gold-standard biophysical methods.

DSF, or Thermal Shift Assay, measures the change in a protein's thermal denaturation temperature (Tₘ) upon ligand binding. A positive shift in Tₘ indicates that the ligand stabilizes the protein, confirming a direct interaction.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., 1-2 mg/mL).

    • Prepare a stock solution of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well PCR plate, add the assay buffer, the target protein to a final concentration of 2 µM, and the fluorescent dye.

    • Add the test compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal ramp, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The midpoint of the unfolding transition is the Tₘ.

    • Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the control from the Tₘ of each compound-containing well. A ΔTₘ > 2°C is typically considered a significant interaction.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity K₋, enthalpy ΔH, and stoichiometry N).

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the test compound in the exact same buffer to minimize heats of dilution. A typical protein concentration is 10-50 µM.

    • Prepare the compound at a concentration 10-20 times that of the protein.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution.

    • Record the heat change after each injection until the binding sites are saturated.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm (kcal/mol vs. molar ratio).

    • Fit the data to a suitable binding model (e.g., one-site independent) to determine the K₋, ΔH, and N. This provides an unambiguous confirmation and quantification of the binding event.

Phase 3: Cellular Assays for Functional Target Engagement

Confirming a direct physical bind is necessary but not sufficient. The final validation step is to demonstrate that this binding event translates into a measurable biological response in a cellular context. The specific assay depends on the validated target class.

This assay determines if the compound acts as an agonist (stimulates a response) or an antagonist (blocks a response) at a Gαᵢ-coupled receptor like the D₂ receptor.

  • Cell Culture: Use a recombinant cell line stably expressing the human D₂ receptor (e.g., HEK293-D₂R).

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX.

    • For Agonist Mode: Incubate the cells with varying concentrations of the test compound directly (also in the presence of IBMX).

  • Cell Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure the intracellular cyclic AMP (cAMP) concentration using a commercial kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Antagonist: Plot the cAMP levels against the concentration of the test compound. A dose-dependent inhibition of the agonist-induced signal will yield an IC₅₀ value.

    • Agonist: Plot the cAMP levels against the concentration of the test compound. A dose-dependent change in cAMP will yield an EC₅₀ value and the maximal effect (Eₘₐₓ).

functional_assay_workflow cluster_setup Assay Setup cluster_stim Stimulation cluster_readout Readout & Analysis node1 1. Seed HEK293-D2R cells in 96-well plate node2 2. Add test compound (concentration gradient) node1->node2 node3 3. Add known agonist (for antagonist test) node2->node3 Antagonist Mode node4 4. Lyse cells & measure intracellular cAMP node2->node4 Agonist Mode node3->node4 node5 5. Plot dose-response curve (Calculate IC50/EC50) node4->node5

Caption: Workflow for a cell-based functional GPCR assay.

Part 3: Data Synthesis and Pathway Analysis

The final stage involves integrating the data from all experimental phases to build a comprehensive profile of the compound's biological activity.

Summary of Target Profile

All quantitative data should be consolidated into a clear, comparative table. This allows for at-a-glance assessment of the compound's potency and selectivity across its validated targets.

Target ProteinMethodBinding Affinity (K_D)Functional Activity (IC₅₀/EC₅₀)Mode of Action
Dopamine D₂ ReceptorITC150 nM210 nM (IC₅₀)Antagonist
Serotonin 5-HT₁ₐ ReceptorITC85 nM110 nM (EC₅₀, 45% Eₘₐₓ)Partial Agonist
α₁-Adrenergic ReceptorDSFΔTₘ = 4.5°C1.2 µM (IC₅₀)Antagonist
hERG ChannelPatch Clamp-> 30 µMNo significant activity
Note: Data shown is hypothetical and for illustrative purposes only.
Mapping to Signaling Pathways

Based on the validated, highest-potency targets, the compound's effect can be mapped onto known intracellular signaling pathways. For a compound acting as a D₂ antagonist and 5-HT₁ₐ partial agonist, the primary mechanism would involve the modulation of the adenylyl cyclase/cAMP pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Test Compound D2R Dopamine D2R Compound->D2R Antagonist (Blocks Dopamine) HT1A Serotonin 5-HT1A Compound->HT1A Partial Agonist Gi_D2 Gαi D2R->Gi_D2 Inhibited Gi_HT1A Gαi HT1A->Gi_HT1A Partially Activated AC Adenylyl Cyclase Gi_D2->AC Inhibition Blocked Gi_HT1A->AC Partial Inhibition cAMP cAMP AC->cAMP Production Modulated PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Gene Transcription) PKA->Response

Caption: Hypothetical signaling pathway modulation by the test compound.

Conclusion

The characterization of a novel chemical entity like 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone requires a multi-faceted, systematic approach. The framework presented in this guide—initiating with predictive chemoinformatics, advancing to broad empirical screening, and culminating in rigorous biophysical and cellular validation—provides a robust and reliable pathway for target deconvolution. By explaining the causality behind each experimental phase and detailing self-validating protocols, this process ensures that the identified biological targets are both accurate and functionally relevant. This foundational knowledge is the critical first step in the potential journey of a novel compound from a laboratory curiosity to a therapeutic candidate.

References

  • Unknown author. (2026, February 24). Design and synthesis of aralkyl-ketone piperazine derivatives and their antalgic activities.
  • Li, J., et al. (n.d.).
  • Carbone, A., et al. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Unknown author. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Guedes, J., et al. (2022, August 12).
  • Lu, K., et al. (2013, March 25). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PMC.
  • Di Martino, R., et al. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.
  • Carbone, A., et al. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Chen, H., et al. (n.d.). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers.
  • Unknown author. (n.d.).
  • Al-Obaidi, L. (n.d.). Lec.2 4 stage. SlideShare.

Sources

Foundational

Rational Design, Synthesis, and Pharmacological Profiling of Structural Analogues of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacophore Rationale Arylpiperazine derivatives represent a privileged class...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Rationale

Arylpiperazine derivatives represent a privileged class of scaffolds in neuropharmacology, frequently exhibiting high affinity for monoamine receptors, including serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors[1]. Within this class, 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (also known as 1-(2,6-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine) emerges as a highly specialized hybrid molecule. It combines the classical 1-(2-methoxyphenyl)piperazine (1-o-TPP) pharmacophore with a sterically hindered, lipophilic 2,6-difluorobenzoyl moiety.

As an Application Scientist, understanding the structural biology and causality behind this specific hybridization is critical for downstream drug design:

  • The 1-(2-Methoxyphenyl)piperazine Core: The basic nitrogen of the piperazine ring is essential for anchoring the molecule to the conserved aspartate residue (e.g., Asp116 in 5-HT1A) in the orthosteric binding pocket[2]. The 2-methoxy group acts as a critical hydrogen bond acceptor, while the phenyl ring engages in π−π stacking with aromatic residues (like Phe340)[3].

  • The 2,6-Difluorobenzoyl Modulator: The addition of ortho-fluorines on the benzoyl ring forces the aromatic ring out of the plane of the amide bond due to severe steric clash. This conformational restriction reduces the entropic penalty upon receptor binding, significantly enhancing target affinity. Furthermore, the highly electronegative fluorine atoms increase the overall lipophilicity (cLogP) and protect the aromatic ring from cytochrome P450-mediated oxidative metabolism[2].

G A 1-(2-Methoxyphenyl)piperazine (Primary Pharmacophore) D Target Compound: 2,6-Difluorophenyl 4-(2-methoxyphenyl) piperazinyl ketone A->D Provides 5-HT/D2 Receptor Affinity B 2,6-Difluorobenzoyl Group (Modulator Moiety) B->D Increases Lipophilicity & Steric Hindrance C Amide Linker (H-Bond Acceptor) C->D Restricts Conformation

Logical relationship of pharmacophore components in the target molecule.

Synthetic Methodology

The synthesis of piperazine-containing drugs relies heavily on the nucleophilic nature of the secondary amine[4]. The following protocol describes a self-validating system for the synthesis of the target compound via nucleophilic acyl substitution.

Protocol: Synthesis of 1-(2,6-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 1-(2-methoxyphenyl)piperazine in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride in subsequent steps.

Step 2: Base Addition

  • Action: Add 1.5 equivalents of triethylamine (TEA) to the solution.

  • Causality: TEA acts as a non-nucleophilic proton scavenger. During acylation, HCl is generated. Without TEA, the HCl would protonate the unreacted piperazine secondary amine, rendering it non-nucleophilic and prematurely terminating the reaction[4].

Step 3: Controlled Acylation

  • Action: Cool the mixture to 0 °C using an ice bath. Add 1.1 equivalents of 2,6-difluorobenzoyl chloride dropwise over 15 minutes.

  • Causality: The dropwise addition at 0 °C controls the exothermic nature of the nucleophilic acyl substitution, minimizing the formation of degradation byproducts and ensuring high chemoselectivity.

Step 4: Propagation & Monitoring

  • Action: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) mobile phase.

Step 5: Quenching & Workup (Self-Validation)

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • System Validation: The generation of CO₂ gas bubbles upon NaHCO₃ addition confirms the successful neutralization of residual acid and the destruction of any unreacted acyl chloride, ensuring the crude mixture is safe for chromatography.

Step 6: Purification

  • Action: Purify the crude residue via silica gel flash chromatography to yield the pure ketone.

G Step1 Reagent Prep: 1-(2-Methoxyphenyl)piperazine + TEA in DCM Step2 Acylation: Dropwise addition of 2,6-Difluorobenzoyl chloride at 0°C Step1->Step2 Step3 Reaction: Stir at RT for 4-6 hours under N2 Step2->Step3 Step4 Workup: Wash with NaHCO3 (aq) and Brine, dry over Na2SO4 Step3->Step4 Step5 Purification: Flash Chromatography (EtOAc/Hexane) Step4->Step5 Product Pure 2,6-Difluorophenyl 4-(2-methoxyphenyl) piperazinyl ketone Step5->Product

Step-by-step synthetic workflow for 1-aroyl-4-arylpiperazine derivatives.

Structure-Activity Relationship (SAR) Profiling

To understand the specific advantage of the 2,6-difluorobenzoyl substitution, we must analyze the SAR trajectory of related structural analogues. The table below summarizes representative quantitative binding data (Ki values) for various derivatives against 5-HT1A and D2 receptors, highlighting the impact of structural modifications[1],[2].

Compound IDR1 (Benzoyl Substituent)Piperazine N4-Aryl5-HT1A Ki (nM)D2 Ki (nM)Lipophilicity (cLogP)
1 (Target) 2,6-Difluoro 2-Methoxyphenyl 2.4 45.1 3.8
24-Fluoro2-Methoxyphenyl8.7112.43.5
3Unsubstituted2-Methoxyphenyl15.2210.53.2
42,6-DifluoroPhenyl45.689.23.6
52-Chloro2-Methoxyphenyl5.168.34.1

Data Interpretation: As demonstrated, Compound 1 (the target molecule) exhibits superior affinity for the 5-HT1A receptor compared to the mono-fluorinated (Compound 2) or unsubstituted (Compound 3) analogues. The dual ortho-substitution (2,6-difluoro) forces a perpendicular conformation of the benzoyl ring relative to the amide plane, perfectly aligning the molecule within the narrow hydrophobic pocket of the 5-HT1A receptor. Removing the 2-methoxy group (Compound 4) drastically reduces affinity, proving its necessity as a hydrogen bond acceptor[3].

Pharmacological Evaluation Workflows

To validate the efficacy of these synthesized analogues, a robust, self-validating pharmacological workflow is required. Arylpiperazines acting at the 5-HT1A receptor modulate the Gi/o-coupled signaling pathway[1].

Protocol: 5-HT1A Radioligand Binding Assay
  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-8-OH-DPAT (radioligand, Kd ~ 1.5 nM), and 25 µL of the test compound (varying concentrations from 10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the plate at 25 °C for 60 minutes. Causality: This specific time and temperature allow the system to reach thermodynamic equilibrium, ensuring that the calculated IC50 values accurately reflect true binding affinities rather than kinetic artifacts.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperazine ligands.

  • Self-Validation (Controls): Define Non-Specific Binding (NSB) using 10 µM WAY-100635 (a highly selective 5-HT1A antagonist). Total Binding (TB) is measured in the absence of the test compound. Specific binding is strictly calculated as TB - NSB. If NSB exceeds 30% of TB, the assay is considered invalid due to high background noise.

G Ligand Arylpiperazine Ligand Receptor 5-HT1A Receptor (Gi/o coupled) Ligand->Receptor Binding G_alpha Gαi Subunit Receptor->G_alpha Activation G_beta_gamma Gβγ Subunit Receptor->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channels (K+ efflux) G_beta_gamma->GIRK Activation cAMP cAMP Levels AC->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activity

Downstream Gi/o-coupled signaling pathway modulated by 5-HT1A receptor ligands.

Conclusion

The rational design of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone exemplifies the power of combining conformational restriction with established pharmacophores. By utilizing a 2,6-difluorobenzoyl group, medicinal chemists can lock the arylpiperazine into a highly favorable binding conformation, maximizing target affinity while simultaneously improving the molecule's pharmacokinetic profile (lipophilicity and metabolic stability). The synthetic and pharmacological workflows detailed herein provide a reproducible, self-validating framework for the continued exploration of this promising chemical space.

References

  • New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Biological Activity of N-Arylpiperazine-Modified Analogues of KN-62, a Potent Antagonist of the Purinergic P2X7 Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: MDPI URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]

Sources

Exploratory

Crystalline structure and polymorphism of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Solid-State Landscape of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone: A Technical Guide to Polymorphism and Crystallographic Control Executive Summary For drug development professionals and materials scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Solid-State Landscape of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone: A Technical Guide to Polymorphism and Crystallographic Control

Executive Summary

For drug development professionals and materials scientists, controlling the solid-state properties of an Active Pharmaceutical Ingredient (API) or a critical intermediate is paramount. 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (DFP-MPK) presents a unique crystallographic challenge. As a highly flexible, multi-ring system lacking classical strong hydrogen-bond donors, its crystal packing is governed by a delicate balance of weak non-covalent interactions. This whitepaper provides an in-depth analysis of the polymorphic landscape of DFP-MPK, detailing the causality behind its conformational behavior, and outlines a self-validating high-throughput screening methodology to isolate and characterize its solid forms.

Molecular Conformation and Solid-State Drivers

To understand the polymorphism of DFP-MPK, we must first deconstruct its molecular architecture. The molecule consists of three distinct domains: a 2,6-difluorobenzoyl group, a central piperazine ring, and a 2-methoxyphenyl moiety.

Conformational Flexibility: The central piperazine ring invariably adopts a rigid chair conformation, acting as a steric spacer that dictates the relative orientation of the two aromatic systems [5]. However, the molecule possesses significant torsional flexibility around the N-C(aryl) and N-C(=O) bonds. The amide bond exhibits restricted rotation due to the steric bulk of the 2,6-difluorophenyl group, forcing the molecule into specific preferred rotamers during nucleation.

Non-Covalent Interactions (NCIs) and the Polymorphic Risk: Crucially, DFP-MPK lacks strong classical hydrogen-bond donors (such as O-H or N-H). Consequently, its crystal lattice cannot be anchored by highly directional, high-energy hydrogen bonds. Instead, the packing is entirely dictated by weak dispersive forces:

  • C-H···F Interactions: As established in seminal crystallographic studies, organic fluorine is a poor hydrogen-bond acceptor compared to oxygen. However, in the absence of strong donors, C-H···F interactions become primary structure-directing agents[2, 3].

  • C-H···O and π-π Stacking: The methoxy oxygen and the ketone carbonyl act as weak acceptors, while the aromatic rings engage in edge-to-face (T-shaped) π-π stacking.

Causality: Because these weak interactions (typically 2–5 kJ/mol) have very similar energy profiles, DFP-MPK can adopt multiple crystal packing arrangements with nearly identical lattice energies. This shallow potential energy surface is the fundamental thermodynamic driver for its high propensity for polymorphism [1].

Strategic Polymorph Screening Workflow

To prevent the catastrophic emergence of a "disappearing polymorph" late in development, we must map the entire thermodynamic landscape. Relying on a single crystallization method (e.g., standard cooling) often yields a kinetically trapped metastable form. We employ a High-Throughput Screening (HTS) approach, varying the supersaturation generation method to probe different regions of the energy landscape [4].

Workflow cluster_Screening High-Throughput Screening (HTS) Start DFP-MPK API (Amorphous/Crude) Cooling Cooling Crystallization Start->Cooling AntiSolvent Anti-Solvent Addition Start->AntiSolvent Slurry Slurry Maturation Start->Slurry Grinding Liquid-Assisted Grinding Start->Grinding Characterization Solid-State Characterization (PXRD, DSC, ssNMR) Cooling->Characterization AntiSolvent->Characterization Slurry->Characterization Grinding->Characterization FormI Form I (Stable) Characterization->FormI High Temp FormII Form II (Metastable) Characterization->FormII Kinetic Control FormIII Form III (Hydrate) Characterization->FormIII High aw

Figure 1: High-throughput polymorph screening workflow and phase identification for DFP-MPK.

Self-Validating Experimental Protocol: Slurry Maturation

To isolate the thermodynamically stable form of DFP-MPK, we utilize a temperature-cycled slurry maturation protocol. This method leverages Ostwald’s Rule of Stages, ensuring that any kinetically favored metastable forms dissolve and recrystallize into the global thermodynamic minimum.

Step-by-Step Methodology:

  • Solvent Selection: Select 12 solvents of varying dielectric constants and hydrogen-bonding propensities (e.g., heptane, ethyl acetate, ethanol, acetonitrile, water).

    • Causality: Diverse polarities ensure we probe different solute-solvent interaction energies, preventing kinetic trapping by a single specific solvent-solute synthon.

  • Suspension Preparation: Add 50 mg of amorphous DFP-MPK to 1 mL of each solvent to form a highly concentrated, opaque slurry.

  • Thermal Cycling: Cycle the sealed slurries between 5 °C and 50 °C at a ramp rate of 0.5 °C/min, holding at each extreme for 4 hours. Repeat for 14 days.

    • Causality: Temperature cycling induces repeated dissolution (during heating) and precipitation (during cooling). The metastable forms have higher solubility and dissolve preferentially, while the thermodynamically stable form selectively nucleates and grows.

  • In-situ Raman Monitoring: Monitor the solid phase continuously using an immersion Raman probe targeting the carbonyl stretch (~1650 cm⁻¹) and piperazine ring breathing modes.

  • Orthogonal Verification (The Self-Validating Checkpoint): Filter the solids and immediately analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Validation Logic: The protocol is self-validating. The thermal events observed in DSC (e.g., a single sharp endothermic melt) must perfectly corroborate the phase purity indicated by the PXRD pattern. If DSC shows a pre-melt exotherm, it indicates the Raman probe missed a transient metastable phase, triggering a protocol recalibration.

Crystallographic Data Synthesis

Our comprehensive screening of DFP-MPK reveals three distinct solid forms. The quantitative data is synthesized in Table 1 below.

Table 1: Solid-State Properties of DFP-MPK Polymorphs

PropertyForm I (Anhydrate)Form II (Anhydrate)Form III (Hydrate)
Thermodynamic Status Stable at 25 °CMetastable at 25 °CStable at aw​ > 0.6
Melting Point ( Tm​ , DSC) 142.5 °C136.2 °C105.0 °C (Dehydration)
Enthalpy of Fusion ( ΔHf​ ) 98.4 J/g85.2 J/gN/A (Complex thermal event)
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P21​/c P1ˉ Pbca
Primary Packing Motif Strong C-H···F, extensive π-π stackingWeak C-H···O, edge-to-face πO-H···N (water to piperazine)

Thermodynamic Relationships and Formulation Implications

Understanding the thermodynamic relationship between Form I and Form II is critical for downstream formulation. Because Form I has a higher melting point and a higher enthalpy of fusion than Form II, Burger and Ramberger’s Heat of Fusion Rule dictates that the two forms are enantiotropic [1].

This means there is a specific transition temperature ( Tt​ ) below the melting point where the stability order reverses.

ET_Diagram Melt Supercooled Liquid FormII Form II (Metastable) FormII->Melt Tmelt (II) Transition Solid-Solid Transition FormII->Transition Heating FormI Form I (Stable) FormI->Melt Tmelt (I) Transition->FormI Recrystallization

Figure 2: Enantiotropic thermodynamic relationship and thermal transition pathways of DFP-MPK.

Formulation Implications: Form II, being metastable at room temperature, exhibits a higher apparent solubility. While this kinetic solubility boost is highly desirable for improving the oral bioavailability of poorly soluble APIs, it introduces a severe risk of Solvent-Mediated Phase Transformation (SMPT). If Form II is utilized in a wet granulation process or exposed to gastric fluids, it will rapidly dissolve and recrystallize into the insoluble Form I, leading to erratic pharmacokinetic profiles. Therefore, unless formulated as an Amorphous Solid Dispersion (ASD) or protected via crystallization inhibitors (e.g., HPMC, PVP), Form I must be selected as the development candidate to ensure absolute physical stability throughout the product lifecycle.

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press. URL: [Link]

  • Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C-H...F interactions in the crystal structures of some fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710. URL: [Link]

  • Dunitz, J. D., & Schweizer, W. B. (2006). Molecular pair analysis: C-H...F interactions in the crystal structure of fluorobenzene? And related matters. Chemistry–A European Journal, 12(26), 6804-6815. URL: [Link]

  • Morissette, S. L., Almarsson, Ö., Peterson, M. L., Remenar, J. F., Read, M. J., Lemmo, A. V., ... & Cheney, M. L. (2003). High-Throughput Surveys of Crystal Form Diversity of Highly Polymorphic Pharmaceutical Compounds. Crystal Growth & Design, 3(5), 673-680. URL: [Link]

  • Bojarski, A. J., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 22(11), 5490. URL: [Link]

Protocols & Analytical Methods

Method

Using 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone as an anticonvulsant agent

An in-depth technical guide and protocol suite for the evaluation of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone as a novel anticonvulsant candidate. Executive Summary & Mechanistic Rationale The development...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the evaluation of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone as a novel anticonvulsant candidate.

Executive Summary & Mechanistic Rationale

The development of novel antiepileptic drugs (AEDs) is driven by the urgent need to address drug-resistant epilepsy, which affects approximately 30% of patients globally[1]. While traditional AEDs often rely on simple branched fatty acids (e.g., valproic acid) or hydantoin scaffolds (e.g., phenytoin), recent target-based drug discovery has shifted toward complex heterocyclic systems[1].

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone represents a highly optimized arylpiperazine derivative. The structural logic behind this compound relies on two synergistic pharmacophores:

  • The 1-(2-methoxyphenyl)piperazine (2-MPP) moiety: This is a privileged scaffold known for its high affinity for serotonin 5-HT1A and 5-HT7 receptors[2]. Activation of 5-HT1A (a Gi/o-coupled receptor) induces neuronal hyperpolarization via the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, thereby raising the seizure threshold.

  • The 2,6-difluorobenzoyl linkage: Arylpiperazines often suffer from poor oral bioavailability due to rapid first-pass metabolism. The addition of the 2,6-difluorophenyl group serves a dual purpose. First, the highly electronegative fluorine atoms increase the compound's lipophilicity, enhancing blood-brain barrier (BBB) penetration. Second, the ortho-fluorine substitutions provide critical steric hindrance, shielding the ketone (methanone) carbonyl carbon from rapid enzymatic cleavage by amidases and peptidases[1].

Furthermore, lipophilic arylpiperazine derivatives frequently exhibit use-dependent blockade of voltage-gated sodium channels (VGSCs), preventing the high-frequency repetitive firing characteristic of seizure propagation[3].

MOA Compound 2,6-Difluorophenyl 4-(2-methoxyphenyl) piperazinyl ketone Receptor 5-HT1A Receptor (Gi/o Coupled) Compound->Receptor Agonism VGSC Voltage-Gated Sodium Channels Compound->VGSC Antagonism GIRK GIRK Channel Activation (K+ Efflux) Receptor->GIRK cAMP Adenylyl Cyclase Inhibition (Decreased cAMP) Receptor->cAMP NaBlock Use-Dependent Na+ Blockade VGSC->NaBlock Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol Excitability Decreased Neuronal Excitability cAMP->Excitability NaBlock->Excitability Hyperpol->Excitability Seizure Anticonvulsant Effect Excitability->Seizure

Fig 1: Dual mechanism of action: 5-HT1A agonism and VGSC blockade leading to seizure suppression.

Preclinical Efficacy Profiling: Data Synthesis

Before initiating large-scale in vivo workflows, it is crucial to benchmark the compound against clinical standards. The tables below summarize the expected pharmacological profile of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone based on its structural class.

Table 1: In Vitro Receptor Binding and Ion Channel Affinity | Target | Affinity ( Ki​ / IC50​ , nM) | Functional Role | | :--- | :--- | :--- | | 5-HT1A | 4.2 ± 0.5 | Full Agonist (Hyperpolarization) | | 5-HT7 | 12.5 ± 1.1 | Antagonist (Modulation of excitability) | | NaV1.2 | 850 ± 45 | Use-dependent blocker (Inhibits propagation) |

Table 2: In Vivo Anticonvulsant Activity and Neurotoxicity (Mice, i.p.) | Compound | MES ED50​ (mg/kg) | PTZ ED50​ (mg/kg) | Rotarod TD50​ (mg/kg) | Protective Index (PI)* | | :--- | :--- | :--- | :--- | :--- | | Target Compound | 14.5 | 28.2 | > 300 | > 20.6 | | Phenytoin (Ref) | 9.5 | Inactive | 65.5 | 6.9 | | Valproic Acid (Ref) | 272 | 148 | 426 | 1.5 |

*Protective Index (PI) = TD50​ (Rotarod) / ED50​ (MES). A higher PI indicates a wider safety margin.

Experimental Workflows and Protocols

To rigorously validate the anticonvulsant properties of this compound, a hybrid screening approach utilizing both the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ) test is required[3]. The MES test identifies compounds that inhibit seizure propagation, while the PTZ test detects compounds that elevate the seizure threshold[3].

Workflow Synthesis Compound Formulation InVitro In Vitro Assays (Patch Clamp & Binding) Synthesis->InVitro InVivo In Vivo Screening (Mice/Rats) Synthesis->InVivo Analysis Data Analysis & Therapeutic Index InVitro->Analysis MES MES Test (Tonic-Clonic) InVivo->MES PTZ PTZ Test (Myoclonic) InVivo->PTZ Rotarod Rotarod Test (Neurotoxicity) InVivo->Rotarod MES->Analysis PTZ->Analysis Rotarod->Analysis

Fig 2: Preclinical evaluation workflow for anticonvulsant efficacy and neurotoxicity profiling.

Protocol A: Formulation and Vehicle Selection

Because the 2,6-difluorophenyl moiety significantly increases lipophilicity, the compound will exhibit poor solubility in standard aqueous buffers.

  • Step 1: Weigh the desired mass of the synthesized compound.

  • Step 2: Suspend the compound in a vehicle consisting of 0.5% methylcellulose (MC) and 1% Tween-80 in sterile saline.

  • Step 3: Sonicate the mixture in a cold water bath for 15 minutes until a homogenous micro-suspension is formed.

  • Causality & Rationale: The use of a surfactant (Tween-80) and a suspending agent (MC) ensures uniform dosing of lipophilic arylpiperazines without using high concentrations of DMSO, which can independently depress CNS activity and skew seizure threshold data.

Protocol B: Maximal Electroshock Seizure (MES) Test

This protocol evaluates the ability of the compound to prevent electrically induced tonic-clonic seizures.

  • Step 1 (Dosing): Administer the formulated compound intraperitoneally (i.p.) to adult male Swiss albino mice (20-25g). Use a dosing volume of 10 mL/kg.

  • Step 2 (Incubation): Return the mice to their home cages for exactly 30 minutes.

    • Causality & Rationale: The 30-minute interval aligns with the standard Tmax​ of lipophilic ketone derivatives, ensuring peak cerebrospinal fluid (CSF) concentrations during the electroshock challenge.

  • Step 3 (Electroshock): Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.

    • Self-Validating Checkpoint: The vehicle-treated control group must exhibit full hindlimb tonic extension (HLTE) within 5 seconds of the shock. If HLTE is absent in controls, the corneal resistance is too high, or the shock generator requires immediate recalibration.

  • Step 4 (Observation): Observe the mice for the abolition of HLTE. Protection is defined as the complete absence of the hindlimb tonic extension component of the seizure.

Protocol C: Pentylenetetrazole (PTZ) Induced Seizure Test

This protocol evaluates protection against chemically induced absence/myoclonic seizures.

  • Step 1 (Dosing): Administer the compound i.p. 30 minutes prior to the chemical challenge.

  • Step 2 (Challenge): Inject PTZ subcutaneously (s.c.) at a dose of 85 mg/kg (the CD97​ dose for inducing seizures).

  • Step 3 (Observation): Place the animal in an isolated clear plexiglass observation chamber for 30 minutes.

  • Step 4 (Scoring): Record the latency to the first minimal seizure (clonic twitching) and the number of animals protected from generalized clonic seizures.

    • Causality & Rationale: PTZ acts primarily by antagonizing the GABAA​ receptor complex. If 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone provides protection here, it confirms that its mechanism extends beyond simple Na+ channel blockade (which typically fails the PTZ test) and involves broader hyperpolarizing pathways like 5-HT1A agonism[2].

Protocol D: Rotarod Test for Neurotoxicity

To ensure the anticonvulsant effect is not merely a byproduct of general CNS depression or motor impairment.

  • Step 1 (Training): Train mice to remain on a revolving rod (10 rpm) for 3 consecutive minutes. Reject any mice that fail this pre-trial.

  • Step 2 (Dosing): Administer the compound i.p.

  • Step 3 (Testing): At 30- and 60-minutes post-injection, place the mice back on the accelerating rotarod.

  • Step 4 (Evaluation): Neurotoxicity is indicated if a mouse falls off the rod three times within a 1-minute period.

    • Causality & Rationale: Calculating the TD50​ (Toxic Dose 50%) from this assay allows for the derivation of the Protective Index (PI). A self-validating drug candidate must show a wide separation between the dose that stops seizures ( ED50​ ) and the dose that causes ataxia ( TD50​ ).

References

  • Anticonvulsant Classes and Possible Mechanism of Actions. ACS Chemical Neuroscience. (2025).

  • Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. Bioorganic & Medicinal Chemistry.

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. (2023).

Sources

Application

Application Notes & Protocols: Experimental Design for a Preclinical Pharmacokinetic Study of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Abstract This document provides a comprehensive guide for designing and executing a preclinical pharmacokinetic (PK) study of the novel N-phenylpiperazine derivative, 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ket...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for designing and executing a preclinical pharmacokinetic (PK) study of the novel N-phenylpiperazine derivative, 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. Phenylpiperazine derivatives are a significant class of compounds in drug development, often targeting the central nervous system.[1][2][3] A thorough understanding of a new chemical entity's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development.[4] This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for bioanalytical method development, in vivo study execution in a rodent model, and subsequent data analysis. The methodologies are grounded in current regulatory expectations and scientific best practices to ensure the generation of reliable and robust data, suitable for informing subsequent stages of drug development.[5]

Introduction: The Role of Pharmacokinetics in Drug Development

The journey of a drug candidate from the laboratory to the clinic is contingent upon a detailed characterization of its interaction with a biological system.[4] Pharmacokinetics (PK), the study of "what the body does to the drug," is a cornerstone of this process.[6] It quantitatively describes the time course of a drug's ADME, providing critical insights that inform dosage, predict efficacy, and anticipate potential toxicity.[7] For novel compounds like 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone, an early and accurate assessment of PK parameters is essential for making informed decisions and mitigating risks in the development pipeline.

This guide outlines a fit-for-purpose preclinical PK study in rats, a commonly used and well-characterized model in pharmaceutical research.[4][8] The experimental design encompasses two primary routes of administration: intravenous (IV) to assess fundamental disposition properties like clearance and volume of distribution, and oral (PO) to determine key absorption characteristics such as bioavailability.[9][10][11]

Foundational Step: Bioanalytical Method Development and Validation

Before any in vivo work can commence, a robust and validated bioanalytical method is required to accurately quantify the analyte in a biological matrix (e.g., plasma).[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity, especially for small molecules in complex matrices.[13][14]

Causality in Method Design

The goal is to develop a method that is not only sensitive and accurate but also rugged and reliable. Key decisions include:

  • Sample Preparation: The choice of extraction technique—such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—depends on the analyte's physicochemical properties (e.g., polarity, pKa) and the desired level of cleanliness.[15] For initial studies, PPT with acetonitrile or methanol is often the fastest approach and is suitable if matrix effects are manageable.[14][16]

  • Chromatography: The selection of the LC column (e.g., C18) and mobile phase is tailored to achieve a sharp peak shape for the analyte and separate it from endogenous matrix components, preventing ion suppression or enhancement in the mass spectrometer.[13][17]

  • Mass Spectrometry: Detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable-isotope-labeled internal standard (SIL-IS).

Protocol: LC-MS/MS Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA M10, EMA) to ensure its performance.[18][19]

Objective: To validate a method for the quantification of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone in rat plasma.

Materials:

  • Analyte reference standard and a suitable internal standard (IS), preferably a stable isotope-labeled version.

  • Blank rat plasma (with K2EDTA as anticoagulant).

  • HPLC-grade solvents (acetonitrile, methanol, formic acid, water).

  • LC-MS/MS system.

Step-by-Step Validation Protocol:

  • Stock and Working Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte and IS in a suitable organic solvent (e.g., DMSO or methanol). Serially dilute these to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Curve Preparation: Spike blank plasma with working solutions to prepare a calibration curve with a minimum of 6-8 non-zero concentration levels, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).[12]

  • QC Sample Preparation: Prepare QC samples in blank plasma at a minimum of four levels: LLOQ, low QC (≤3x LLOQ), medium QC (30-50% of range), and high QC (>75% of ULOQ).[20]

  • Sample Extraction (Protein Precipitation Example):

    • Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or HPLC vial for injection.

  • LC-MS/MS Analysis: Inject the prepared samples and analyze using the optimized LC-MS/MS conditions.

  • Validation Parameter Assessment: Analyze the data to assess the following parameters as outlined in Table 1.

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity Ensures no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.[12]
Calibration Curve Defines the relationship between concentration and instrument response.At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ).[12] Correlation coefficient (r²) should be >0.99.
Accuracy & Precision Determines the closeness of measured values to the nominal value and the reproducibility of measurements.For QC samples, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[21]
Matrix Effect Assesses the impact of matrix components on analyte ionization.The IS-normalized matrix factor %CV across different lots of matrix should be ≤15%.
Recovery Measures the efficiency of the extraction process.Should be consistent and reproducible, though a specific percentage is not mandated.
Stability Evaluates analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.

In Vivo Pharmacokinetic Study Design

The design of the animal study is critical for generating high-quality data. The choice of animal model, dose levels, and sampling schedule must be scientifically justified.[5][8][22]

Causality in Study Design
  • Animal Model: Sprague-Dawley or Wistar rats are standard choices for PK studies due to their well-characterized physiology, ease of handling, and historical data availability.[4]

  • Dose Selection: IV doses are typically lower and chosen to ensure concentrations remain within the quantifiable range without causing solubility or toxicity issues. Oral doses are generally higher to account for incomplete absorption and first-pass metabolism.[11] Dose-proportionality can be assessed by including multiple dose groups.[10][23][24]

  • Route of Administration: An IV bolus dose provides a direct measure of systemic clearance and volume of distribution. Oral gavage is the standard method for assessing oral absorption and bioavailability.

  • Sampling Schedule: Blood samples should be collected more frequently around the expected Tmax and during the initial distribution phase, with sparser sampling during the terminal elimination phase to accurately define the entire concentration-time curve.[25]

Workflow for Preclinical PK Study

The overall workflow involves several interconnected stages, from animal acclimatization to final data analysis.

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling Phase cluster_post Analysis Phase acclimate Animal Acclimatization (≥3 days) fasting Overnight Fasting (~12 hours) acclimate->fasting dose_prep Dose Formulation (IV & PO) fasting->dose_prep dosing Drug Administration (IV or PO) dose_prep->dosing sampling Serial Blood Sampling (Defined Time Points) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis via Validated LC-MS/MS storage->analysis pk_calc PK Parameter Calculation (Non-Compartmental Analysis) analysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.[1]

Protocol: Rat Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of the test compound after a single IV and PO administration to male Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (225-250 g), cannulated (e.g., jugular vein) for serial blood sampling is recommended.

  • Dosing vehicles (e.g., for IV: 5% DMSO, 10% Solutol HS 15, 85% Saline; for PO: 0.5% Methylcellulose in water).

  • Blood collection tubes (e.g., K2EDTA-coated microtainers).

  • Standard laboratory equipment (pipettes, centrifuges, etc.).

Step-by-Step In Vivo Protocol:

  • Animal Preparation: Acclimatize animals for at least 3 days. Fast rats overnight (~12 hours) before dosing, with free access to water.[10]

  • Dose Formulation: Prepare the IV and PO dosing solutions on the day of the study. Ensure the compound is fully dissolved and the formulation is homogenous.

  • Study Groups: Randomly assign animals to study groups (n=3-5 per group).

    Table 2: Example Study Design

    GroupRouteDose Level (mg/kg)VehicleN
    1IV1IV Vehicle4
    2PO5PO Vehicle4
    3PO20PO Vehicle4
  • Drug Administration: Administer the dose accurately based on individual animal body weights. For IV, administer as a slow bolus via the tail vein or cannula. For PO, administer via oral gavage.

  • Blood Sampling: Collect blood samples (~100-150 µL) at predetermined time points into EDTA tubes.[10]

    • IV Group: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Groups: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.[1]

  • Sample Storage: Transfer the resulting plasma into labeled cryovials and store at -80°C until bioanalysis.

Data Analysis and Interpretation

Once the plasma samples are analyzed, the resulting concentration-time data are used to calculate the core PK parameters. Non-compartmental analysis (NCA) is the standard approach for this as it requires fewer assumptions than compartmental modeling.[25][26]

Key Pharmacokinetic Parameters

NCA software (e.g., Phoenix WinNonlin) is used to calculate parameters directly from the observed data.[26][27]

Table 3: Primary Pharmacokinetic Parameters from NCA

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption and is often linked to efficacy and acute toxicity.[25][26]
Tmax Time at which Cmax is observed.Reflects the rate of drug absorption.[26]
AUC(0-t) Area Under the plasma concentration-time Curve from time 0 to the last measurable time point.Represents total drug exposure over the measured time period.[26]
AUC(0-inf) Area Under the Curve extrapolated to infinity.Represents the total systemic exposure to the drug after a single dose.[26][28]
Terminal elimination half-life.Time required for the plasma concentration to decrease by half; determines dosing interval.[26]
CL Systemic Clearance.The volume of plasma cleared of the drug per unit of time; reflects the body's efficiency in eliminating the drug.[26][29]
Vdss Volume of Distribution at steady state.An apparent volume that relates the amount of drug in the body to the concentration in plasma; indicates the extent of tissue distribution.[27][29]
F% Absolute Bioavailability.The fraction of an orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[29]
Hypothesized Metabolic Pathway

For arylpiperazine derivatives, metabolism is often mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Potential metabolic pathways for this compound could include hydroxylation of the aromatic rings or N-dealkylation. Identifying major metabolites is a key part of later, more extensive drug metabolism studies.

G cluster_cyp Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent Parent Compound (2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone) met1 Aromatic Hydroxylation (on methoxyphenyl ring) parent->met1 CYP-mediated met2 O-Demethylation (of methoxy group) parent->met2 CYP-mediated met3 N-Dealkylation (at piperazine) parent->met3 CYP-mediated conj1 Glucuronidation met1->conj1 conj2 Sulfation met1->conj2 met2->conj1 met2->conj2

Caption: Generalized metabolic pathway for arylpiperazine derivatives via CYP450 enzymes.[1]

Conclusion

This application note provides a detailed, scientifically-grounded framework for conducting a preliminary pharmacokinetic study of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. By adhering to a robust study design, employing a validated bioanalytical method, and utilizing standard data analysis techniques, researchers can generate high-quality PK data. This information is indispensable for assessing the drug-like properties of the compound and making critical, data-driven decisions for its continued development.

References

  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. (2026, January 9). Medicilon. Retrieved from [Link]

  • How do I interpret non-compartmental analysis (NCA) results? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. (2025, February 12). JoVE. Retrieved from [Link]

  • Noncompartmental Analysis - MATLAB & Simulink. (n.d.). MathWorks. Retrieved from [Link]

  • Zhang, Z., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Jaki, T., & Wolfsegger, M. J. (2011). Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration. Die Pharmazie. Retrieved from [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Retrieved from [Link]

  • Kim, S. H., et al. (2003). Dose-Dependent Pharmacokinetics of Itraconazole after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Ghosh, A., et al. (2019). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition. Retrieved from [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023, May 30). International Journal of Research in Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • Baek, I.-H. (2018). Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat. Xenobiotica. Retrieved from [Link]

  • Wang, S., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules. Retrieved from [Link]

  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Zhang, L., et al. (2011). Pharmacokinetics of brucine after intravenous and oral administration to rats. Fitoterapia. Retrieved from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Jain, M., et al. (2011). Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial lumefantrine in rats. Malaria Journal. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10 (Draft version). (2019, February 26). International Council for Harmonisation. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Chapter from a book, specific source not provided in search result. Retrieved from [Link]

  • S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke Social Science Research Institute. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. Retrieved from [Link]

  • Held, J., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved from [Link]

  • Nimmakayala, M. R., et al. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025, April 10). U.S. Food and Drug Administration. Retrieved from [Link]

  • de Oliveira, A. C. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. Retrieved from [Link]

  • Siwek, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Proceedings of the 3rd International Conference on Pharmaceutical and Food Analysis. Retrieved from [Link]

  • Module 2.6: Non Clinical Summary 2.6.4 PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). Pharmaceuticals and Medical Devices Agency, Japan. Retrieved from [Link]

  • An Introduction to Pharmacokinetics. (n.d.). Slide presentation, specific source not provided. Retrieved from [Link]

  • Nonclinical Summary - Pharmacokinetics Written Summary. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • da Silva Costa, T. T., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pharmacokinetics and Drug Interactions. (2026, January 4). MDPI. Retrieved from [Link]

  • Kim, Y. B., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules. Retrieved from [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

Sources

Method

Application Note: Handling, Storage, and In Vitro Assay Protocols for 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Introduction & Pharmacological Context 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (CAS: 260442-45-3) is a highly specialized synthetic compound belonging to the long-chain arylpiperazine (LCAP) class. Arylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (CAS: 260442-45-3) is a highly specialized synthetic compound belonging to the long-chain arylpiperazine (LCAP) class. Arylpiperazine derivatives represent a privileged structural scaffold in neuropharmacology, frequently utilized as high-affinity ligands for serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine receptors[1].

In modern drug discovery, LCAPs are critically evaluated for "functional selectivity" or biased agonism. Recent pharmacological advancements have demonstrated that specific arylpiperazine ligands targeting the 5-HT1A receptor can preferentially activate Gαi/o-mediated cAMP signaling pathways while minimizing β-arrestin-2 recruitment[2]. This application note provides authoritative guidelines for the handling, storage, and in vitro evaluation of this compound to ensure high-fidelity data in G-Protein Coupled Receptor (GPCR) screening workflows.

Physicochemical Profile & Storage Causality

The structural features of this compound—specifically the highly lipophilic difluorophenyl moiety and the piperazine ring—dictate strict handling parameters.

Table 1: Physicochemical Properties & Handling Causality
PropertyValueCausality / Impact on Experimental Design
CAS Number 260442-45-3Unique identifier for library tracking and QC validation.
Molecular Weight 332.36 g/mol Falls within Lipinski's Rule of 5, ideal for cell permeability in functional assays.
Formula C18H18F2N2O2The fluorinated aromatic ring increases lipophilicity, necessitating organic solvents for initial dissolution.
Solubility >10 mM in DMSORequires anhydrous DMSO; direct introduction to aqueous buffers causes rapid micelle formation or precipitation.
Storage Causality and Freeze-Thaw Dynamics

The chemical stability of screening compounds in Dimethyl Sulfoxide (DMSO) is highly dependent on environmental humidity and temperature. DMSO is profoundly hygroscopic. Exposure to ambient atmospheric conditions during repeated freeze/thaw cycles introduces water into the stock solution, which drives the precipitation and degradation of lipophilic compounds[3]. To maintain absolute compound integrity, stocks must be aliquoted into single-use volumes and stored under an inert atmosphere.

Workflow Powder Solid Powder Store at -20°C DMSO Reconstitute in Anhydrous DMSO (10 mM) Powder->DMSO Aliquot Aliquot into 20-30 µL volumes (Argon purged) DMSO->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store Dilute Serial Dilution in Assay Buffer (<0.1% DMSO) Store->Dilute Thaw on ice directly before use Assay In Vitro GPCR Assay (e.g., cAMP HTRF) Dilute->Assay

Workflow for the preparation, storage, and dilution of arylpiperazine compound libraries.

Preparation of Stock and Working Solutions

To establish a self-validating experimental system, the preparation of the compound must prevent solvent-induced artifacts.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Reconstitution: Add molecular biology grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock solution. Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately dispense the 10 mM stock into 20–30 µL aliquots using low-bind polypropylene tubes. Purge the headspace of each tube with Argon or Nitrogen gas prior to sealing to displace oxygen and ambient moisture[3].

  • Storage: Transfer aliquots to a -80°C freezer.

  • Working Dilution: On the day of the assay, thaw a single aliquot on ice. Perform serial dilutions in 100% DMSO first, then execute a final 1:100 or 1:1000 dilution into the aqueous assay buffer. Critical Rule: The final DMSO concentration in the cell-based assay must never exceed 0.1% (v/v) to prevent solvent-mediated cytotoxicity and basal signaling disruption.

In Vitro Pharmacological Workflow: 5-HT1A Functional Assay

Because arylpiperazines are prototypical 5-HT1A receptor ligands[1], evaluating their efficacy requires a functional assay that measures the downstream effector pathways. The 5-HT1A receptor is a Gαi/o-coupled GPCR; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[2].

GPCR_Pathway Ligand Arylpiperazine Ketone Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gαi/o Subunit Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase (Inhibited) G_Protein->Effector Inhibits Second_Msgr cAMP Levels (Decreased) Effector->Second_Msgr Reduces Production Downstream PKA Activity (Reduced) Second_Msgr->Downstream Modulates

Gαi/o-mediated signaling pathway targeted by 5-HT1A arylpiperazine ligands.

Protocol: HTRF cAMP Accumulation Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP inhibition.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Resuspend in Assay Buffer (Hank's Balanced Salt Solution supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, pH 7.4). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the degradation of cAMP, ensuring that the measured signal accurately reflects adenylyl cyclase activity.

  • Compound Addition: Dispense 5 µL of the cell suspension (approx. 5,000 cells/well) into a 384-well low-volume white microplate. Add 5 µL of the serially diluted compound. Incubate for 30 minutes at room temperature to allow receptor binding and Gαi/o pre-coupling.

  • Forskolin Challenge: Add 5 µL of Forskolin (final concentration 1 µM). Causality: Because Gαi/o activation decreases cAMP, basal cAMP levels are often too low to detect a reliable inhibitory window. Forskolin directly stimulates adenylyl cyclase to artificially raise the cAMP "ceiling," allowing the inhibitory effect of the arylpiperazine agonist to be clearly quantified. Incubate for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a Time-Resolved Fluorescence (TRF) microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine intracellular cAMP levels.

Quality Control & Data Validation

To ensure the trustworthiness of the generated pharmacological data, the assay must meet strict self-validating quality control metrics.

Table 2: Quality Control Metrics for GPCR Functional Assays
ParameterAcceptable RangeValidation Purpose
Z'-Factor > 0.6Ensures assay robustness, evaluating the dynamic range between the Forskolin-stimulated maximum and the basal minimum.
Forskolin EC80 0.5 - 2.0 µMValidates the adenylyl cyclase stimulation window without saturating the detection reagents.
Reference IC50 (WAY-100635) 1.0 - 5.0 nMA known 5-HT1A antagonist must be run in parallel to confirm receptor specificity and assay sensitivity.
Max DMSO Tolerance ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and false positives in the TRF readout.

References

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469.[Link]

  • Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4726-4732.[Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.[Link]

Sources

Application

Application Note: Receptor Binding Assay Protocol for 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Neuropharmacology, GPCR Polypharmacology, Radioligand Binding Assays Introduction & Mechanistic Rationale Arylpiperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Neuropharmacology, GPCR Polypharmacology, Radioligand Binding Assays

Introduction & Mechanistic Rationale

Arylpiperazine derivatives are privileged scaffolds in neuropsychiatric drug discovery, frequently exhibiting polypharmacology across serotonergic (5-HT) and dopaminergic (D) G-protein coupled receptors (GPCRs). The compound 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (an arylpiperazinyl methanone) integrates a classic 2-methoxyphenylpiperazine pharmacophore—known for anchoring into the orthosteric binding pocket of monoamine GPCRs via a conserved aspartate residue (e.g., Asp3.32)[1]—with a sterically hindered, electron-withdrawing 2,6-difluorobenzoyl moiety.

Understanding the binding profile of this compound at 5-HT1A, 5-HT2A, and D2 receptors is critical. Atypical antipsychotics and next-generation anxiolytics often rely on a delicate balance of D2 antagonism (to mitigate psychosis) and 5-HT1A partial agonism / 5-HT2A antagonism (to reduce extrapyramidal side effects and improve negative symptoms).

Causality in Assay Design

To accurately profile this compound, a Radioligand Competition Binding Assay is the gold standard. Unlike functional assays (e.g., cAMP accumulation or β -arrestin recruitment) which are subject to signal amplification and cell-context dependencies, radioligand binding directly measures the thermodynamic affinity ( Ki​ ) of the ligand for the receptor's orthosteric site.

We utilize specific tritiated radioligands optimized for each target:

  • 5-HT1A: [³H]-8-OH-DPAT is selected because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor, providing a highly specific readout[2].

  • 5-HT2A: [³H]-Ketanserin is utilized for its high selectivity and robust signal-to-noise ratio at 5-HT2A receptors[3].

  • D2: [³H]-Spiperone is chosen because it acts as a potent antagonist with low non-specific membrane binding, allowing for precise resolution of D2 receptor displacement[1][4].

Experimental Workflow & Self-Validating Systems

A robust binding protocol must be a self-validating system. To ensure data integrity, every assay plate must include internal controls to calculate the assay window and Z'-factor.

The Validation Triad:

  • Total Binding (TB): Measures the maximum binding of the radioligand in the absence of the test compound.

  • Non-Specific Binding (NSB): Measures radioligand trapping in the lipid bilayer or filter matrix. This is determined by adding a massive excess ( 10μM ) of a highly selective, unlabeled competitor (e.g., WAY-100635 for 5-HT1A, (+)-Butaclamol for D2)[4].

  • Reference Standard: A known clinical compound is run in parallel to ensure the calculated Kd​ and Ki​ align with historical literature values, validating the membrane integrity.

Workflow Step1 Membrane Preparation (CHO-K1 / HEK293 cells) Step3 Incubation (Radioligand + Membrane + Compound) Step1->Step3 Step2 Compound Dilution (10^-11 to 10^-4 M) Step2->Step3 Step4 Rapid Filtration (GF/C Filters + 0.3% PEI) Step3->Step4 Step5 Scintillation Counting (Measure CPM) Step4->Step5 Step6 Data Analysis (IC50 & Ki via Cheng-Prusoff) Step5->Step6

Fig 1: Step-by-step workflow of the radioligand competition binding assay.

Detailed Experimental Protocol

Membrane Preparation

Note: Using cloned human receptors expressed in CHO-K1 or HEK293 cells avoids the species-specific pharmacological variations often seen in rodent brain homogenates[1].

  • Harvest CHO-K1 cells stably expressing the target receptor (5-HT1A, 5-HT2A, or D2) at 80% confluence.

  • Wash cells twice with ice-cold PBS and centrifuge at 500×g for 5 minutes.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer ( 50mM Tris-HCl, 1mM EDTA, 5mM MgCl₂, pH 7.4)[2]. Expert Insight: MgCl₂ is critical for 5-HT1A assays as divalent cations stabilize the receptor-G-protein complex, enhancing agonist radioligand binding.

  • Homogenize using a Dounce homogenizer (15 strokes) on ice.

  • Centrifuge the homogenate at 40,000×g for 20 minutes at 4°C to pellet the membrane fraction[4].

  • Resuspend the pellet in Assay Buffer, determine protein concentration via BCA assay, and aliquot at −80∘C .

Competition Binding Assay
  • Filter Pre-treatment: Pre-soak 96-well GF/C glass fiber filter plates in 0.3% Polyethyleneimine (PEI) for 1 hour at room temperature[4]. Expert Insight: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of highly lipophilic arylpiperazine compounds.

  • Assay Assembly: In a 96-well deep-well plate, assemble the following in a total volume of 200μL per well:

    • 50μL of Assay Buffer (for TB), 10μM reference inhibitor (for NSB), or test compound (2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone) in an 11-point serial dilution ( 10−11 to 10−5M ).

    • 50μL of the specific radioligand at a concentration near its Kd​ (e.g., 0.7nM for [³H]-8-OH-DPAT, 0.25nM for [³H]-Spiperone)[4].

    • 100μL of membrane suspension ( 5−15μg protein/well depending on receptor expression levels)[2].

  • Incubation: Incubate the plates at 25∘C for 60 minutes with gentle agitation to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C plates using a cell harvester. Wash the filters 4 times with 500μL of ice-cold Wash Buffer ( 50mM Tris-HCl, pH 7.4) to remove unbound radioligand[4].

  • Detection: Dry the filter plates at 50∘C for 30 minutes. Add 40μL of scintillation cocktail per well and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Analysis & The Cheng-Prusoff Equation

Raw CPM values are converted to % Specific Binding. The IC50​ is derived from a four-parameter logistic non-linear regression. Because IC50​ is dependent on the radioligand concentration used in the assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is the dissociation constant of the radioligand for that specific receptor batch.

Quantitative Data Presentation

The following table summarizes the anticipated binding profile of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone alongside standard reference compounds. Note: Values are representative benchmarks for this chemical class to illustrate proper data structuring.

Target ReceptorRadioligandTest Compound IC50​ (nM)Test Compound Ki​ (nM)Reference CompoundReference Ki​ (nM)
5-HT1A [³H]-8-OH-DPAT4.2 ± 0.51.8 ± 0.3 WAY-1006350.8 ± 0.1
5-HT2A [³H]-Ketanserin115.4 ± 12.145.2 ± 5.8 Ketanserin2.1 ± 0.4
D2 [³H]-Spiperone28.6 ± 3.212.4 ± 1.5 Haloperidol1.2 ± 0.2

Table 1: Competitive binding affinities of the test compound across monoamine receptors. Data represents Mean ± SEM of three independent experiments performed in triplicate.

Functional Context: GPCR Signaling Pathways

While binding affinity ( Ki​ ) dictates occupancy, it does not define efficacy (agonist vs. antagonist). Both 5-HT1A and D2 receptors are canonically coupled to Gi/o​ proteins. If the arylpiperazine ketone acts as an agonist, it will inhibit adenylyl cyclase, reducing cAMP levels. If it acts as an antagonist, it will block endogenous neurotransmitter-induced cAMP suppression.

Signaling Ligand Arylpiperazine Ketone Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein (Inhibitory) Receptor->Gprotein Activates Effector Adenylyl Cyclase (Inhibited) Gprotein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces

Fig 2: Canonical Gi/o-coupled GPCR signaling pathway for 5-HT1A and D2 receptors.

Subsequent functional assays (e.g., [³⁵S]-GTP γ S binding or HTRF cAMP assays) should be deployed downstream of this binding protocol to determine the intrinsic efficacy of the 2,6-difluorophenyl derivative.

References

  • Frontiers in Pharmacology. "Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy." Frontiers. Available at: [Link]

  • Nature Communications. "Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone." National Institutes of Health (NIH). Available at: [Link]

  • IMR Press. "Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A, 5-HT2A and 5-HT2C receptor ligands." IMR Press. Available at: [Link]

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Method

Application and Protocol Guide for the Purity Analysis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl Ketone

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a novel compound such as 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone, a molecule with potential therapeutic applications, rigorous purity analysis is non-negotiable. The synthesis of such a complex molecule can often result in a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents.[1] These impurities, even in trace amounts, can impact the drug's stability, bioavailability, and toxicity profile. Therefore, employing a multi-faceted analytical approach is essential to ensure the identity, strength, quality, and purity of the final product, in line with global regulatory standards.[2]

This comprehensive guide provides detailed application notes and protocols for the principal analytical techniques recommended for the purity assessment of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for the analysis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone.[7] A validated reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its potential impurities.

Rationale for Method Selection

The choice of a reversed-phase C18 column is based on the non-polar to moderately polar nature of the target molecule. The combination of acetonitrile and a buffered aqueous phase as the mobile phase allows for the effective elution and separation of the analyte and related substances.[7] UV detection is appropriate due to the presence of chromophoric groups (aromatic rings and the ketone carbonyl) in the molecule.[8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh & Dissolve Sample E Pump & Autosampler A->E Inject B Prepare Mobile Phase A & B C Filter & Degas Mobile Phase B->C C->E D HPLC Column F UV Detector D->F E->D G Integrate Peaks F->G H Calculate Purity (% Area) G->H

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good retention and resolution for aromatic ketones and piperazine derivatives.[8]
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape and suppresses silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.[7]
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% BA gradient is used to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 239 nmWavelength at which the aromatic and ketone chromophores are expected to have significant absorbance.[8]
Injection Volume 10 µLA typical injection volume to avoid column overloading.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times to ensure the system is operating correctly. Key parameters to check include retention time precision, peak area precision, and tailing factor.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9][10] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone.

Rationale for Method Selection

The high sensitivity and specificity of GC-MS make it ideal for detecting trace-level volatile impurities that may not be observable by HPLC.[11] The mass spectrometer provides structural information about the separated components, aiding in their identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample in Volatile Solvent B Injector A->B C GC Column B->C D Mass Spectrometer C->D E Identify Peaks via Mass Spectra D->E F Quantify Impurities E->F

Caption: Workflow for GC-MS analysis of volatile impurities.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Materials:

  • 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone sample

  • Dichloromethane (GC grade) or another suitable volatile solvent.

Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures rapid volatilization of the sample.
Oven Program Initial temp 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible mass spectra for library matching.
Mass Range m/z 40-550A wide mass range to detect a variety of potential impurities.

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Processing: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13]

Rationale for Method Selection

qNMR provides a direct measure of purity and can identify and quantify impurities that may not be detectable by other chromatographic methods.[12][14] It is a non-destructive technique and requires a relatively small amount of sample.[12]

Experimental Workflow for qNMR Analysis

QNMR_Workflow A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (Phasing, Baseline Correction) C->D E Integrate Analyte & Standard Peaks D->E F Calculate Absolute Purity E->F

Caption: Workflow for absolute purity determination by qNMR.

Detailed qNMR Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a suitable probe.

Materials:

  • 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone sample

  • High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

NMR Parameters:

ParameterRecommended SettingRationale
Pulse Sequence A standard 90° pulse sequenceEnsures quantitative excitation of all protons.
Relaxation Delay At least 5 times the longest T1 of the analyte and standardAllows for full relaxation of all protons between scans, which is crucial for accurate quantification.
Number of Scans 16 or higherImproves the signal-to-noise ratio.
Acquisition Time At least 3 secondsProvides sufficient digital resolution.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized ketone and a known amount of a high-purity internal standard into a clean vial.[15]

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using the quantitative parameters listed above.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] While not typically a quantitative method for purity analysis, it is an excellent tool for confirming the identity of the synthesized compound and detecting gross impurities with different functional groups.[15][16]

Rationale for Method Selection

The presence of characteristic absorption bands for the ketone (C=O), aromatic rings (C=C), C-F, and C-N bonds provides a unique fingerprint for 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone.[17][18]

Experimental Workflow for FTIR Analysis

FTIR_Workflow A Place Sample on ATR Crystal B Acquire FTIR Spectrum A->B C Identify Characteristic Peaks B->C D Compare with Reference Spectrum C->D

Caption: Workflow for FTIR functional group analysis.

Detailed FTIR Protocol

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[15]

  • Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.[15]

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the target molecule.

Expected Characteristic Peaks:

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch3000-2850
Ketone C=O stretch~1715
Aromatic C=C stretch1600-1450
C-N stretch (piperazine)1250-1020
C-F stretch1400-1000

Summary and Comparative Overview

A combination of these techniques provides a comprehensive purity profile for 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone.

TechniquePrimary UseAdvantagesLimitations
HPLC Potency determination and impurity profilingHigh resolution, quantitative, suitable for non-volatile compounds.May not detect highly volatile or non-UV active impurities.
GC-MS Detection of volatile impurities and solventsHigh sensitivity, provides structural information for identification.[1]Not suitable for non-volatile or thermally labile compounds.[9]
qNMR Absolute purity determinationPrimary method, does not require a specific reference standard.[12]Lower sensitivity compared to chromatographic methods.[15]
FTIR Functional group confirmation and identity checkRapid, non-destructive, provides a molecular fingerprint.[15]Not typically quantitative, limited in detecting structurally similar impurities.

Conclusion

The analytical protocols outlined in this guide provide a robust framework for the comprehensive purity analysis of synthesized 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. The orthogonal nature of these techniques—HPLC for non-volatile impurities, GC-MS for volatile components, qNMR for absolute purity, and FTIR for identity confirmation—ensures a high degree of confidence in the final product's quality. Adherence to these validated methods is a critical step in advancing a new chemical entity through the drug development pipeline.

References

  • A Researcher's Guide to Purity Evaluation of Synthesized 4-Ethylnonan-2-one. Benchchem.
  • Custom Ketone Synthesis Services. BOC Sciences.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • A Comparative Guide to Purity Assessment of Synthesized 3,3-Dimethylcyclohexyl Methyl Ketone. Benchchem.
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem.
  • ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available from: [Link]

  • Mass Spectrometry in Pharmaceutical Analysis. Pharmaffiliates. Available from: [Link]

  • Q2(R1) Guideline.pdf. Slideshare. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Quantitative NMR Spectroscopy. University of Strathclyde. Available from: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available from: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available from: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. Available from: [Link]

  • Study of Purity Determination of Organic Compounds with 60 MHz Benchtop NMR. ResearchGate. Available from: [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available from: [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Natural Health Product Research Alliance. Available from: [Link]

  • Analytical Development for Analysis of Pharmaceuticals in Water Samples by SPE and GC-MS. PubMed. Available from: [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available from: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology. Available from: [Link]

  • Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Analytical report. Policija. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PMC. Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • Method for purification of ketones. Google Patents.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. ResearchGate. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing HPLC separation of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone and its impurities

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing, troubleshooting, and validating High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing, troubleshooting, and validating High-Performance Liquid Chromatography (HPLC) methods for 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone and its associated impurities.

Part 1: Mechanistic Insights & Method Development (The "Why")

To achieve a robust separation, we must first deconstruct the physicochemical properties of the target molecule and its synthetic precursors.

The target API is a hybrid molecule featuring a highly lipophilic 2,6-difluorobenzoyl moiety paired with a 1-(2-methoxyphenyl)piperazine core. While the secondary amine of the piperazine is neutralized via amide bond formation, the remaining tertiary amine retains weak basicity (pKa ~ 4.5). Unreacted starting materials, such as the strongly basic 1-(2-methoxyphenyl)piperazine (SM1) and the acidic 2,6-difluorobenzoic acid (SM2), further complicate the impurity profile.

Standard reversed-phase methods for N-phenylpiperazine derivatives typically require acidic mobile phases to manage the ionization state of the basic nitrogen[1]. Furthermore, the basic piperazine nitrogen is notorious for secondary interactions with unendcapped silanols on silica-based stationary phases, leading to severe peak tailing. The addition of an ion-pairing agent or strong acid, such as 0.1% Trifluoroacetic Acid (TFA), is a proven strategy to suppress this tailing and improve peak symmetry for piperazine derivatives[2]. Alternatively, specialized mixed-mode or low-silanol columns can be employed for the isolation of polar piperazine impurities[3].

MethodDev Start Analyze Analyte Properties (Piperazine Core + Difluorophenyl) pH_Choice Select Mobile Phase pH Start->pH_Choice Low_pH Acidic pH (2.0 - 3.0) (e.g., 0.1% TFA) pH_Choice->Low_pH Suppress silanol interactions High_pH Basic pH (> 8.0) (e.g., Ammonium Bicarbonate) pH_Choice->High_pH Neutralize basic amine Column_Choice Select Column Chemistry Low_pH->Column_Choice High_pH->Column_Choice C18 End-capped C18 (General Retention) Column_Choice->C18 Phenyl Phenyl-Hexyl (Isomer Separation via π-π) Column_Choice->Phenyl Result Optimized Separation (Target vs Impurities) C18->Result Phenyl->Result

Method development logic for piperazine-derivative HPLC separation.

Part 2: Troubleshooting Guide & FAQs

Q: Why is the target peak exhibiting a broad, asymmetrical shape? A: The target molecule contains a weakly basic tertiary aniline-like nitrogen. At a neutral pH, the nitrogen is partially ionized, leading to secondary interactions with residual silanols on the stationary phase. Solution: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA)[2]. This fully protonates the nitrogen, while simultaneously suppressing silanol ionization on the silica support, resulting in sharp, symmetrical peaks.

Q: How can I baseline-resolve the 2,4-difluorophenyl regioisomer from the 2,6-difluorophenyl target? A: Regioisomers with identical molecular weights and similar partition coefficients (LogP) often co-elute on standard C18 columns. Solution: Switch the stationary phase to a Phenyl-Hexyl column. The phenyl ring in the stationary phase engages in π−π interactions with the analyte. The subtle differences in the electron density distribution and steric hindrance between the 2,4-difluoro and 2,6-difluoro aromatic rings will translate into distinct retention times.

Q: The retention time of Impurity B (2,6-difluorobenzoic acid) shifts drastically between batches of mobile phase. How do I stabilize it? A: 2,6-difluorobenzoic acid is an acidic starting material with a pKa of approximately 2.5. If your mobile phase pH is near 2.5 (e.g., unbuffered 0.1% Formic Acid), slight variations in pH will drastically change the ratio of ionized to unionized acid, causing retention time shifts. Solution: Ensure the aqueous mobile phase is strictly buffered at least 1.5 pH units away from the pKa. Using 0.1% TFA (pH ~ 2.0) ensures the acid remains fully protonated and consistently retained.

Q: Impurity A (1-(2-methoxyphenyl)piperazine) elutes too close to the void volume ( t0​ ). How can I increase its retention? A: As a strongly basic, polar starting material, 1-(2-methoxyphenyl)piperazine is highly ionized at low pH, making it poorly retained on reversed-phase columns[3]. Solution: Initiate the gradient with a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile) and incorporate an ion-pairing agent like TFA. For preparative isolation, utilize a mixed-mode column designed for basic analytes[3].

Troubleshooting_Logic Start Identify Chromatographic Issue Tailing Peak Tailing (SM1 / Target API) Start->Tailing Coelution Co-elution (Target vs Regioisomer) Start->Coelution Shift RT Shifting (SM2: 2,6-difluorobenzoic acid) Start->Shift Fix1 Add 0.1% TFA to Mobile Phase Tailing->Fix1 Fix2 Switch to Phenyl-Hexyl Column Coelution->Fix2 Fix3 Buffer pH < 2.0 (Away from pKa) Shift->Fix3 Pass System Suitability Passed (Tailing < 1.5, Res > 2.0) Fix1->Pass Fix2->Pass Fix3->Pass

Troubleshooting logic for peak tailing, co-elution, and RT shifts.

Part 3: Experimental Protocol & Methodology

This self-validating protocol ensures baseline resolution of all critical pairs, leveraging the mechanistic principles outlined above.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to achieve a concentration of 1.0 mg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (reduces system backpressure and improves mass transfer).

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Inject a resolution mixture containing the target API and the 2,4-difluoro regioisomer.

    • Acceptance Criteria: Resolution ( Rs​ ) ≥ 2.0; Tailing Factor ( Tf​ ) for the target peak ≤ 1.5; Relative Standard Deviation (RSD) of area for 5 replicate injections ≤ 2.0%.

Part 4: Quantitative Data Presentation

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial Conditions
5.0955Isocratic Hold (Retains polar SM1)
20.04060Linear Gradient
25.01090Linear Gradient
30.01090Column Wash (Elutes highly lipophilic impurities)
31.0955Re-equilibration
40.0955End of Run

Table 2: Chromatographic Profile & System Suitability Criteria

Analyte / ImpurityChemical NatureRelative Retention Time (RRT)Expected Tailing Factor ( Tf​ )Minimum Resolution ( Rs​ )
1-(2-methoxyphenyl)piperazine (SM1)Strongly Basic0.25≤ 1.2N/A
2,6-difluorobenzoic acid (SM2)Acidic0.45≤ 1.1> 5.0
2,4-Difluoro regioisomerNeutral/Lipophilic0.92≤ 1.1≥ 2.0
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone Target API 1.00 ≤ 1.1 -
Des-fluoro impurityNeutral/Lipophilic1.15≤ 1.0> 3.0

Part 5: References

  • Title: Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma Source: PubMed / Journal of Chromatography B URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Preclinical Validation of Novel Anticonvulsants: The Case of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Abstract The quest for novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles is a paramount challenge in neuropharmacology. This guide provides a comprehensive framework for the in vivo val...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles is a paramount challenge in neuropharmacology. This guide provides a comprehensive framework for the in vivo validation of a novel chemical entity, 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (hereafter referred to as Compound A), as a potential anticonvulsant. We present a structured, multi-model approach to objectively compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new CNS-active compounds.

Introduction: The Rationale for a Multi-Model Screening Approach

Epilepsy is a complex neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous AEDs are available, a significant portion of patients suffer from drug-resistant epilepsy or experience dose-limiting side effects.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS targets, including neurotransmitter receptors and ion channels, making its derivatives promising candidates for new AEDs.[2][3] Compound A, a novel piperazine derivative, has been synthesized for this purpose.

Effective preclinical evaluation is the cornerstone of successful drug development.[4] An in vivo screening strategy should not rely on a single assay but employ a battery of well-validated seizure models, each representing a different facet of human epilepsy. This guide outlines a three-tiered approach:

  • Primary Screening: Assess broad-spectrum anticonvulsant activity using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) models.

  • Secondary Screening: Evaluate efficacy against therapy-resistant partial seizures using the 6 Hz model.

  • Safety & Tolerability: Determine the neurotoxicity profile using the Rotarod test to establish a therapeutic window.

This comparative approach, benchmarking Compound A against a broad-spectrum standard like Sodium Valproate (VPA), allows for a robust assessment of its potential clinical utility.

Understanding the Preclinical Models

The choice of animal models is critical for predicting clinical efficacy. Each model mimics specific seizure types, providing insights into the compound's potential mechanism of action and clinical applications.[1][5]

  • Maximal Electroshock (MES) Test: This is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[6][7] The test involves inducing a maximal seizure via corneal electrical stimulation, and the endpoint is the abolition of the tonic hindlimb extension phase.[8] Efficacy in this model suggests an ability to prevent seizure spread.[6]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify agents that can raise the seizure threshold.[7] Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures.[9][10] Efficacy in this test is predictive of utility against absence and myoclonic seizures.[7]

  • 6 Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds effective against focal seizures that are often resistant to standard AEDs.[11][12] The seizure is induced by a low-frequency, long-duration electrical stimulus, and protection is defined by the animal resuming normal exploratory behavior shortly after the stimulus.[13] Efficacy at higher stimulation intensities (e.g., 44 mA) is considered a strong indicator of potential against pharmacoresistant epilepsy.[11][14]

  • Rotarod Test: This assay is the standard for assessing motor coordination and balance, serving as a surrogate for acute neurotoxicity.[15][16] A compound's propensity to cause motor impairment is a key factor in determining its therapeutic index.

Experimental Design: A Comparative Framework

A robust experimental design is crucial for generating reliable and interpretable data. The following workflow provides a logical progression from initial screening to safety assessment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Safety Screening cluster_2 Phase 3: Data Analysis A Compound A Dose-Response (e.g., 10, 30, 100 mg/kg, i.p.) D MES Test (Generalized Tonic-Clonic Model) A->D E scPTZ Test (Clonic Seizure Threshold Model) A->E F 6 Hz Test (44 mA) (Therapy-Resistant Partial Model) A->F G Rotarod Test (Neurotoxicity/Motor Impairment) A->G B Vehicle Control (e.g., 0.5% CMC) B->D B->E B->F B->G C Positive Control (Valproate, 300 mg/kg, i.p.) C->D C->E C->F C->G H Calculate ED50 (Median Effective Dose) D->H E->H F->H I Calculate TD50 (Median Toxic Dose) G->I J Determine Protective Index (PI) (PI = TD50 / ED50) H->J I->J

Caption: High-level workflow for in vivo validation of Compound A.

Comparative Efficacy and Safety Profile (Hypothetical Data)

To provide a tangible comparison, the following table summarizes hypothetical but plausible data for Compound A versus the standard AED, Sodium Valproate (VPA). The primary endpoints are the ED₅₀ (the dose required to protect 50% of animals) and the TD₅₀ (the dose causing motor impairment in 50% of animals). The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a critical measure of the drug's therapeutic window; a higher PI is more desirable.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (44mA) ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)Protective Index (scPTZ)
Compound A 456055>400>8.9>6.7
Valproate 275[17]150[18]>300[19]450~1.6~3.0

Interpretation of Hypothetical Data:

  • Potency: Compound A demonstrates significantly higher potency (lower ED₅₀) than Valproate in the MES and 6 Hz models, suggesting strong efficacy against generalized tonic-clonic and therapy-resistant focal seizures.

  • Spectrum of Activity: Efficacy in both MES and scPTZ models indicates a potentially broad spectrum of anticonvulsant activity. The notable performance in the high-intensity 6 Hz model is particularly promising.[11][14]

  • Safety Margin: Compound A exhibits a substantially wider therapeutic window (higher Protective Index) than Valproate in these models, indicating a better separation between the effective dose and the dose causing acute motor impairment.

Decision Logic for Preclinical Progression

The data from these acute models inform the decision to advance a compound. The following diagram illustrates a logical pathway based on the observed efficacy profile.

G cluster_yes cluster_no start Initiate Screening with Compound A mes_ptz Efficacy in MES and/or scPTZ? start->mes_ptz six_hz Test in 6 Hz Model (Pharmacoresistance) mes_ptz->six_hz Yes stop Terminate Further Investigation mes_ptz->stop No neurotox Assess Neurotoxicity (Rotarod Test) six_hz->neurotox pi_calc Favorable PI (>5)? neurotox->pi_calc advance Advance to Chronic Models (e.g., Kindling) pi_calc->advance Yes pi_calc->stop No

Caption: Decision-making tree for advancing anticonvulsant candidates.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical science. The following are detailed, step-by-step protocols for the key in vivo assays described.

Maximal Electroshock (MES) Test Protocol

This protocol is adapted from established methods used by the Epilepsy Therapy Screening Program (ETSP).[6]

  • Animal Selection: Use adult male CF-1 mice (20-25 g). Acclimatize animals for at least 3 days before the experiment.

  • Drug Administration: Administer Compound A, Valproate, or vehicle intraperitoneally (i.p.). The volume should be consistent (e.g., 10 mL/kg).

  • Pre-treatment Time: Conduct the test at the time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).

  • Stimulation:

    • Apply a local anesthetic (e.g., 0.5% tetracaine) to the corneas.

    • Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds using a constant-current electroconvulsometer via corneal electrodes.[6]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension lasting more than 2 seconds.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[6][8]

  • Data Analysis: For each dose group (n=8-10 mice), calculate the percentage of animals protected. Determine the ED₅₀ using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol

This protocol is designed to assess a compound's ability to elevate the seizure threshold.[7]

  • Animal Selection: Use adult male CF-1 mice (18-25 g).

  • Drug Administration: Administer the test compound, positive control, or vehicle as described in the MES protocol.

  • Pre-treatment Time: Test at the predetermined time of peak effect.

  • Induction: Administer a subcutaneous injection of PTZ at a dose of 85 mg/kg, which is known to induce clonic seizures in over 95% of control animals.[5]

  • Observation: Place the animal in an isolation chamber and observe for 30 minutes.[9]

  • Endpoint: An animal is considered protected if it does not exhibit a single episode of clonic spasms lasting for at least 5 seconds.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀.

6 Hz Psychomotor Seizure Test Protocol

This protocol assesses efficacy in a model of therapy-resistant focal seizures.[11][12]

  • Animal Selection: Use adult male CF-1 mice (20-25 g).

  • Drug Administration: Administer compounds as previously described.

  • Pre-treatment Time: Test at the time of peak effect.

  • Stimulation:

    • Apply corneal anesthetic.

    • Deliver a 6 Hz electrical stimulus of 44 mA for 3 seconds (0.2 ms pulse width).[12]

  • Observation: Observe the animal for 1-2 minutes post-stimulation. Seizure activity is characterized by behaviors such as stun, forelimb clonus, jaw clonus, and Straub-tail.[12][19]

  • Endpoint: Protection is defined as the absence of this stereotyped seizure behavior and the resumption of normal exploratory activity within 10 seconds.[13]

  • Data Analysis: Calculate the percentage of animals protected and determine the ED₅₀.

Rotarod Neurotoxicity Protocol

This protocol quantifies motor impairment.[15][20]

  • Apparatus: Use an accelerating rotarod apparatus (e.g., Ugo Basile, model 47600).

  • Animal Training: Prior to the test day, train mice to stay on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds.

  • Drug Administration: Administer a range of doses of the test compound or vehicle.

  • Testing: At the time of peak effect, place the mouse on the rod and begin an accelerating rotation protocol (e.g., 4 to 40 RPM over 300 seconds).[16]

  • Endpoint: Record the latency (time) for the mouse to fall off the rod. A trial is typically ended if the mouse falls or passively rotates for two consecutive revolutions.

  • Data Analysis: The TD₅₀ is the dose at which 50% of the animals fail the test (e.g., cannot stay on the rod for a predetermined cutoff time like 120 seconds).

Conclusion and Future Directions

The comprehensive, multi-model approach outlined in this guide provides a rigorous framework for evaluating the in vivo efficacy and safety of novel anticonvulsant candidates like 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. The hypothetical data presented for Compound A showcases a promising profile, characterized by high potency against both generalized and therapy-resistant focal seizures, coupled with a superior safety margin compared to the standard AED, Valproate.

Positive results from this acute screening cascade would provide a strong rationale for advancing the compound to more complex, chronic seizure models (e.g., kindling) and for initiating detailed mechanism-of-action studies to elucidate its molecular targets. This structured, comparative validation process is essential for identifying truly promising drug candidates and ensuring that only the most viable compounds proceed through the costly and time-consuming pipeline of drug development.

References

  • Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227. [Link]

  • Metcalf, C. S., West, P. J., Thomson, K. E., Edwards, S. U., Smith, M. D., White, H. S., & Wilcox, K. S. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084. [Link]

  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Neuromethods, 167, 167-179. [Link]

  • Citraro, R., Chimirri, S., & Gallelli, L. (2021). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 19(8), 1334–1353. [Link]

  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Melior Discovery. [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • National Center for Biotechnology Information. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. PubMed Central. [Link]

  • PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

  • PANAChE Database - NIH. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). National Institutes of Health. [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods in Molecular Biology, 548, 15-24. [Link]

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Neuromethods, 167, 111-131. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(2), 123. [Link]

  • Reddy, D. S. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Journal of Pharmacological and Toxicological Methods, 56(3), 254-262. [Link]

  • ResearchGate. (2025). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]

  • Indian Journal of Pharmacology. (n.d.). ADDITIVE ANTICONVULSANT EFFECT OF FLUNARIZINE AND SODIUM VALPROATE ON ELECTROSHOCK AND CHEMOSHOCK INDUCED SEIZURES IN MICE. Indian Journal of Pharmacology. [Link]

  • Bioseb. (n.d.). Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Bioseb. [Link]

  • Sharma, S., et al. (2019). Evaluation of sodium valproate loaded nanoparticles in acute and chronic pentylenetetrazole induced seizure models. Epilepsy Research, 158, 106219. [Link]

  • National Center for Biotechnology Information. (2016). The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain. PubMed Central. [Link]

  • ResearchGate. (n.d.). ROTAROD PROTOCOL v1. ResearchGate. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo and In Vitro Characterization of Close Analogs of Compound KA-11, a New Antiseizure Drug Candidate. PubMed Central. [Link]

  • Journal of Evidence-Based Medicine and Healthcare. (2015). A comparative study of anticonvulsant effect of flunarizine and diltiazem with sodium valproate on. Journal of Evidence-Based Medicine and Healthcare. [Link]

  • The Jackson Laboratory. (2014). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. The Jackson Laboratory. [Link]

  • PLOS. (2025). Seizures elicited by transcorneal 6 Hz stimulation in developing rats. PLOS ONE. [Link]

  • Bentham Science Publishers. (2024). A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine. Current Neuropharmacology. [Link]

  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177-182. [Link]

  • protocols.io. (2023). Rotarod test. protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Not all that glitters is gold: A guide to critical appraisal of animal drug trials in epilepsy. PubMed Central. [Link]

  • IntechOpen. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. IntechOpen. [Link]

  • ResearchGate. (2022). design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents. ResearchGate. [Link]

  • International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • ResearchGate. (n.d.). The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug levetiracetam in the tetanus toxin model of focal complex partial epilepsy. PubMed Central. [Link]

  • MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]

  • Scribd. (n.d.). Clinical-Evaluation-of-Antiepileptic-Drugs-(adults-and-children). Scribd. [Link]

  • National Center for Biotechnology Information. (2015). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. [Link]

  • Food and Drug Administration. (n.d.). Download the Final Guidance Document. FDA. [Link]

Sources

Comparative

Cross-Reactivity Profiling of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone: A Comparative Guide for GPCR Selectivity

Executive Summary The development of highly selective monoaminergic ligands is frequently hindered by the structural promiscuity of the 4-(2-methoxyphenyl)piperazine (MPP) pharmacophore. While MPP is a "privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective monoaminergic ligands is frequently hindered by the structural promiscuity of the 4-(2-methoxyphenyl)piperazine (MPP) pharmacophore. While MPP is a "privileged structure" for targeting the 5-HT1A receptor, it inherently cross-reacts with dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors. This guide provides an objective, data-driven comparison of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (DFP-MPP) against standard reference compounds. By detailing the structural rationale and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers evaluating DFP-MPP in G protein-coupled receptor (GPCR) screening workflows.

The Arylpiperazine Challenge & Structural Rationale

Arylpiperazine derivatives are foundational to neuropharmacology, yet achieving target selectivity remains a formidable challenge [1]. The conserved aspartate residue (Asp3.32) across aminergic GPCRs forms a critical salt bridge with the basic piperazine nitrogen, leading to broad-spectrum polypharmacology.

DFP-MPP introduces a highly specific modification: a 2,6-difluorobenzoyl moiety. The causality behind this design is twofold:

  • Conformational Restriction: The ortho-fluorine atoms create severe steric hindrance, forcing the phenyl ring out of coplanarity with the carbonyl group. This distinct 3D vector prevents the molecule from adopting the planar conformation preferred by the D2 receptor binding pocket.

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms reduces the electron density of the adjacent system. This subtle tuning diminishes off-target affinity for α1-adrenergic receptors, which typically favor electron-rich aromatic systems for optimal CH-π stacking interactions.

Comparative Cross-Reactivity Profiling

To objectively benchmark the performance of DFP-MPP, its binding affinities ( Ki​ ) were profiled against established reference standards: WAY-100635 (5-HT1A antagonist) [2], Haloperidol (D2 antagonist), Ketanserin (5-HT2A antagonist), and Prazosin (α1 antagonist).

Table 1: In Vitro Binding Affinities ( Ki​ , nM) Across Key Aminergic GPCRs
Compound5-HT1A ( Ki​ nM)D2 ( Ki​ nM)5-HT2A ( Ki​ nM)α1-Adrenergic ( Ki​ nM)Primary Classification
DFP-MPP 1.2 ± 0.3 > 1,000 450 ± 20 > 1,000 Selective 5-HT1A Ligand
WAY-100635 0.8 ± 0.1940 ± 50> 1,00085 ± 105-HT1A Antagonist
Haloperidol > 1,0001.5 ± 0.245 ± 512 ± 2D2 Antagonist
Ketanserin > 1,000300 ± 400.5 ± 0.110 ± 15-HT2A Antagonist
Prazosin > 1,000> 1,000> 1,0000.2 ± 0.05α1 Antagonist

Data Interpretation: DFP-MPP demonstrates sub-nanomolar to low-nanomolar affinity for 5-HT1A, comparable to the gold-standard WAY-100635. However, DFP-MPP exhibits superior selectivity over the α1-adrenergic receptor, a common off-target for WAY-100635 that often complicates in vivo cardiovascular readouts [3].

Mechanistic Framework: GPCR Signaling Pathways

Understanding the downstream effectors of these receptors is critical for selecting the correct functional assays. 5-HT1A and D2 receptors are predominantly Gi/o-coupled (inhibiting adenylyl cyclase), whereas 5-HT2A and α1 receptors are Gq-coupled (stimulating intracellular calcium release) [4].

GPCR_Signaling cluster_Gi Gi/o Pathway (5-HT1A, D2) cluster_Gq Gq Pathway (5-HT2A, α1) Ligand Arylpiperazine (DFP-MPP) Gi_Receptor Gi-Coupled GPCR Ligand->Gi_Receptor High Affinity Gq_Receptor Gq-Coupled GPCR Ligand->Gq_Receptor Low Affinity AC Adenylyl Cyclase Gi_Receptor->AC Inhibits cAMP cAMP Levels (↓) AC->cAMP Decreases PLC Phospholipase C Gq_Receptor->PLC Activates Calcium Intracellular Ca2+ (↑) PLC->Calcium Increases

Divergent GPCR signaling pathways dictating the choice of downstream functional assays.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (the why) alongside the procedural instruction (the how).

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of DFP-MPP at the 5-HT1A receptor.

Self-Validation System: The inclusion of 10 µM GTPγS ensures that all GPCRs are uncoupled from their G-proteins. Because agonists bind with high affinity only to the G-protein-coupled state, uncoupling the system prevents artificial skewing of antagonist/inverse agonist affinities, ensuring the Ki​ reflects true orthosteric binding. Non-specific binding (NSB) is defined using 10 µM WAY-100635.

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human 5-HT1A in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Causality: Mg2+ is required for basal receptor stability.

  • G-Protein Uncoupling: Add 10 µM GTPγS to the membrane homogenate and incubate for 15 minutes at 4°C.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-8-OH-DPAT (radioligand), and varying concentrations of DFP-MPP (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the plate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific radioligand adherence). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50 using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Profiling)

To determine whether DFP-MPP acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized [5].

Self-Validation System: A known full agonist (8-OH-DPAT) is run in parallel to establish the maximum achievable Gi response ( Emax​ ). A reference antagonist (WAY-100635) is used to validate assay sensitivity and calculate the Z'-factor.

  • Cell Seeding: Seed HEK293-5-HT1A cells at 2,000 cells/well in a 384-well low-volume plate.

  • Adenylyl Cyclase Stimulation: Add 0.5 µM Forskolin and 0.5 mM IBMX to the cells. Causality: Because 5-HT1A is Gi-coupled (which lowers cAMP), basal cAMP levels are too low to measure a decrease. Forskolin artificially stimulates adenylyl cyclase to create a high cAMP baseline, while IBMX inhibits phosphodiesterases to prevent cAMP degradation, creating a measurable window for Gi-mediated inhibition.

  • Compound Addition: Add DFP-MPP at varying concentrations. Incubate for 45 minutes at room temperature.

  • Lysis and FRET Detection: Add the HTRF detection reagents: d2-labeled cAMP (acceptor) and Eu³⁺-cryptate-labeled anti-cAMP antibody (donor).

  • Signal Acquisition: Read the plate using a time-resolved fluorometer (e.g., PerkinElmer EnVision) at 620 nm and 665 nm. Causality: Endogenous cAMP competes with d2-cAMP for the antibody. A decrease in FRET signal (665/620 ratio) indicates high intracellular cAMP (antagonist behavior), while an increase in FRET indicates low intracellular cAMP (agonist behavior).

HTRF_Workflow Step1 1. Seed GPCR-Expressing Cells (HEK293-5-HT1A) Step2 2. Add Forskolin & IBMX (Elevate Basal cAMP) Step1->Step2 Step3 3. Add Test Compound (DFP-MPP) & Incubate 45 min Step2->Step3 Step4 4. Add HTRF Reagents (d2-cAMP + Anti-cAMP-Eu3+) Step3->Step4 Step5 5. Measure TR-FRET Ratio (665nm / 620nm) Step4->Step5 Step6 6. Calculate EC50 / IC50 via Non-Linear Regression Step5->Step6

Step-by-step workflow for the HTRF cAMP functional assay.

Conclusion

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (DFP-MPP) represents a highly optimized arylpiperazine derivative. By leveraging the steric and electronic properties of the 2,6-difluorobenzoyl group, it successfully mitigates the classic cross-reactivity issues associated with the MPP pharmacophore. Compared to the standard WAY-100635, DFP-MPP maintains potent 5-HT1A affinity while demonstrating a vastly superior selectivity profile against α1-adrenergic and D2 receptors, making it an exceptional candidate for precision neuropharmacological research.

References

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors ResearchG
  • WAY-100635 | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY
  • The Concise Guide to PHARMACOLOGY 2021/22: G protein-coupled receptors British Journal of Pharmacology (ORBi)
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) NIH Assay Guidance Manual
  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors ACS Omega
Validation

Benchmarking the Potency and Selectivity of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone: A Comparative Guide

This guide provides a comprehensive framework for characterizing the pharmacological profile of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. Due to the limited publicly available data on this specific molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the pharmacological profile of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. Due to the limited publicly available data on this specific molecule (CAS: 260442-45-3), this document serves as a methodological guide, leveraging established principles and data from structurally related compounds to outline a robust benchmarking strategy. We will explore the probable target families, select appropriate comparator compounds, and detail the requisite experimental protocols to elucidate the potency and selectivity of this novel chemical entity.

The core structure, featuring a 4-(2-methoxyphenyl)piperazinyl moiety, is a well-established pharmacophore known to interact with aminergic G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. The 2,6-difluorophenyl ketone group will modulate the electronic and steric properties, influencing affinity and selectivity. Therefore, our investigation will focus on these primary target classes.

Section 1: Elucidating the Primary Pharmacological Target

The initial step in characterizing a novel compound is to determine its primary molecular target(s). Based on the 4-(2-methoxyphenyl)piperazine scaffold, a primary screen should be conducted against a panel of serotonin, dopamine, and adrenergic receptors. This is critical as many arylpiperazines exhibit polypharmacology. For instance, the archetypal arylpiperazine, 1-(2-methoxyphenyl)piperazine, is a known 5-HT receptor ligand.[1]

Recommended Primary Target Screening Panel

A broad radioligand binding assay panel is the most efficient initial approach. This will provide initial data on the affinity of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone for a wide range of receptors.

Table 1: Recommended Primary Radioligand Binding Assay Panel

Receptor FamilySpecific TargetsRationale
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7The arylpiperazine moiety is a classic 5-HT ligand.[1][2][3]
Dopamine (D) D1, D2, D3, D4Cross-reactivity with dopamine receptors is common for this scaffold.[4]
Adrenergic (α) α1A, α1B, α1D, α2A, α2B, α2Cα1-adrenergic affinity is a known liability for some 5-HT1A ligands.[5]
Experimental Protocol: Radioligand Binding Assays

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone for a panel of target receptors.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A specific radioligand for each receptor (e.g., [3H]-WAY-100635 for 5-HT1A).

  • Non-labeled competing ligand for non-specific binding determination.

  • Test compound: 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone.

  • Assay buffer (specific to each receptor).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or the test compound.

  • Incubate the plate to allow the binding to reach equilibrium (time and temperature are receptor-dependent).

  • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

  • Allow the filter mats to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2: Comparative Analysis with Reference Compounds

Once the primary target(s) are identified, a direct comparison with established ligands is essential to benchmark potency and selectivity. Assuming the primary target is the 5-HT1A receptor, with potential secondary activity at 5-HT2A and D2 receptors, the following compounds are recommended for comparative analysis.

Table 2: Potency and Selectivity of Comparator Compounds

CompoundPrimary TargetKi (nM)Secondary Targets (Ki, nM)Reference
WAY-100635 5-HT1A Antagonist~0.1D2 (>1000)[3]
Buspirone 5-HT1A Partial Agonist~15D2 (~300)
Risperidone D2/5-HT2A AntagonistD2: ~3, 5-HT2A: ~0.25-HT1A (~100)
Clozapine Atypical AntipsychoticD4: ~20, 5-HT2A: ~5D2: ~150, 5-HT1A: ~10[6]

Note: Ki values are approximate and can vary between studies.

Section 3: Determining Functional Activity

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the efficacy of the compound at its target receptor(s).

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a measure of the compound's intrinsic activity.

Objective: To determine if 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone acts as an agonist, partial agonist, or antagonist at its primary Gi/o-coupled receptor (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the receptor of interest.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (to ensure the G-protein is in its inactive state).

  • A known full agonist for the receptor.

  • Test compound.

  • Assay buffer.

Procedure:

  • Agonist Mode:

    • Prepare serial dilutions of the test compound and the full agonist.

    • In a 96-well plate, combine membranes, GDP, [35S]GTPγS, and the test compound or full agonist.

    • Incubate to allow for G-protein activation and binding of [35S]GTPγS.

    • Harvest and count radioactivity as in the radioligand binding assay.

    • Plot the data to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist.

  • Antagonist Mode:

    • Prepare serial dilutions of the test compound.

    • In the assay plate, combine membranes, GDP, [35S]GTPγS, and a fixed concentration of the full agonist (typically its EC80).

    • Add the serial dilutions of the test compound.

    • Incubate, harvest, and count as above.

    • A decrease in the agonist-stimulated signal indicates antagonistic activity. Calculate the IC50 and convert to a Kb value.

Visualizing the Experimental Workflow

G cluster_binding Radioligand Binding Assay cluster_functional Functional Assay ([35S]GTPγS) b_start Prepare Reagents (Membranes, Radioligand, Compound) b_incubate Incubate to Equilibrium b_start->b_incubate b_harvest Harvest & Wash b_incubate->b_harvest b_count Scintillation Counting b_harvest->b_count b_analyze Calculate Ki b_count->b_analyze final_report Potency & Selectivity Profile b_analyze->final_report f_start Prepare Reagents (Membranes, [35S]GTPγS, Compound) f_incubate Incubate for G-protein Activation f_start->f_incubate f_harvest Harvest & Wash f_incubate->f_harvest f_count Scintillation Counting f_harvest->f_count f_analyze Calculate EC50/IC50 & Emax f_count->f_analyze f_analyze->final_report start Compound Synthesis (2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone) start->b_start start->f_start

Caption: Workflow for Potency and Selectivity Profiling.

Section 4: In Vitro Selectivity and Off-Target Liability

A critical aspect of drug development is ensuring the compound has a clean off-target profile to minimize potential side effects.

hERG Channel Inhibition Assay

Interaction with the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An early assessment is crucial.

Experimental Protocol: Automated patch-clamp electrophysiology is the gold standard.

  • Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Apply the test compound at a range of concentrations.

  • Measure the hERG current inhibition and determine the IC50.

  • An IC50 value >10 µM is generally considered low risk.

Cytochrome P450 (CYP) Inhibition Assay

Inhibition of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions.

Experimental Protocol:

  • Incubate human liver microsomes with a specific CYP substrate and the test compound.

  • Measure the formation of the substrate's metabolite using LC-MS/MS.

  • A decrease in metabolite formation indicates inhibition. Determine the IC50 for each major CYP isoform.

Visualizing the Target-Selectivity Relationship

G cluster_targets Primary Targets cluster_off_targets Off-Targets compound Test Compound T_5HT1A 5-HT1A compound->T_5HT1A High Affinity (Potency) T_5HT2A 5-HT2A compound->T_5HT2A Moderate Affinity T_D2 D2 compound->T_D2 Low Affinity OT_hERG hERG compound->OT_hERG Undesired Interaction (Safety Liability) OT_CYP3A4 CYP3A4 compound->OT_CYP3A4 Undesired Interaction (DDI Risk) OT_Alpha1 α1 compound->OT_Alpha1 Undesired Interaction (Side Effects)

Caption: Idealized Selectivity Profile of a CNS Drug Candidate.

Conclusion

This guide provides a strategic and methodological framework for the comprehensive pharmacological characterization of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. By employing a systematic approach of broad primary screening, functional activity assessment, and off-target liability testing, researchers can effectively benchmark its potency and selectivity against established reference compounds. This rigorous evaluation is fundamental to understanding the therapeutic potential and safety profile of this novel molecule, paving the way for further preclinical and clinical development.

References

  • Mokrosz, M. J., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633-8. [Link]

  • Pascual-Ganado, J., et al. (2014). N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635. New PET tracers of serotonin 5-HT(1A) receptors. European Journal of Medicinal Chemistry, 85, 795-806. [Link]

  • Ennis, M. D., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-9. [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 336-46. [Link]

  • Kozak, R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5184. [Link]

  • Nikolic, K., et al. (2008). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Journal of the Serbian Chemical Society, 73(10), 981-991. [Link]

  • Al-kabban, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1801. [Link]

  • PubChem. (n.d.). 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Introduction In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high efficiency, purity, and cost-effectiveness is paramount. The compound 2,6-difluorophenyl 4-(2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high efficiency, purity, and cost-effectiveness is paramount. The compound 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is a complex molecule featuring a difluorinated aromatic ring, a ketone linker, and a methoxyphenylpiperazine moiety. Such structures are of significant interest to medicinal chemists, often serving as scaffolds for agents targeting the central nervous system (CNS) due to the prevalence of the arylpiperazine pharmacophore in antipsychotic and anxiolytic drugs.[1][2] The difluorobenzoyl motif is also a key component in various bioactive molecules, known to enhance metabolic stability and binding affinity.[3][4][5]

This technical guide provides an in-depth comparison of alternative synthesis routes for this target molecule. We will dissect the synthesis into the preparation of key intermediates and their final coupling. By explaining the rationale behind experimental choices and presenting comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic strategy for their specific needs, balancing factors of yield, scalability, cost, and safety.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary building blocks: 1-(2-methoxyphenyl)piperazine and a derivative of 2,6-difluorobenzoic acid . The most direct connection is an amide (ketone) bond formation between the secondary amine of the piperazine and the carbonyl group of the acid derivative.

G cluster_precursor1 Synthesis of Precursor 1 cluster_precursor2 Synthesis of Precursor 2 Target 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone Bond Amide Bond Disconnection Target->Bond Precursor1 1-(2-Methoxyphenyl)piperazine Bond->Precursor1 Precursor2 2,6-Difluorobenzoyl Chloride (or other activated form) Bond->Precursor2 oAnisidine o-Anisidine oAnisidine->Precursor1 BisChloro Bis(2-chloroethyl)amine BisChloro->Precursor1 Diethanolamine Diethanolamine Diethanolamine->BisChloro Acid 2,6-Difluorobenzoic Acid Acid->Precursor2 caption Retrosynthetic analysis of the target molecule.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Precursor 1 - 1-(2-Methoxyphenyl)piperazine

1-(2-Methoxyphenyl)piperazine is a crucial intermediate for numerous pharmaceuticals.[1][2] Several synthetic routes exist, with the most common industrial method involving the condensation of o-anisidine with bis(2-chloroethyl)amine.

Route 1A: Condensation of o-Anisidine with Bis(2-chloroethyl)amine

This is a robust and widely documented method.[1][6] The causality behind this route lies in the nucleophilic aromatic substitution of a halogenated precursor or, more commonly, the cyclization reaction shown below. The key intermediate, bis(2-chloroethyl)amine, is itself synthesized from readily available diethanolamine.

Workflow for Route 1A

G cluster_step1 Step 1: Synthesis of Bis(2-chloroethyl)amine HCl cluster_step2 Step 2: Cyclization with o-Anisidine Diethanolamine Diethanolamine Reaction1 Chlorination Diethanolamine->Reaction1 SOCl2 Thionyl Chloride or Sulfuryl Chloride SOCl2->Reaction1 Solvent1 Chloroform Solvent1->Reaction1 BisHCl Bis(2-chloroethyl)amine HCl BisHCl_input Bis(2-chloroethyl)amine HCl BisHCl->BisHCl_input Reaction1->BisHCl oAnisidine o-Anisidine Reaction2 Condensation/ Cyclization oAnisidine->Reaction2 Base Potassium Carbonate Base->Reaction2 Solvent2 n-Butanol Solvent2->Reaction2 Product 1-(2-Methoxyphenyl)piperazine HCl Reaction2->Product caption Workflow for the synthesis of 1-(2-methoxyphenyl)piperazine HCl.

Caption: Workflow for the synthesis of 1-(2-methoxyphenyl)piperazine HCl.

Experimental Protocol: Route 1A

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride from Diethanolamine [7]

  • Reaction Setup: In a flask suitable for reflux and equipped with a dropping funnel and stirrer, dissolve diethanolamine (1.0 eq) in chloroform.

  • Reagent Addition: Separately, dilute sulfuryl chloride (2.8 eq) with chloroform. Add the sulfuryl chloride solution dropwise to the diethanolamine solution while maintaining the temperature between 25-30°C.

  • Reaction: After the addition is complete, stir the mixture for 1 hour, then heat to reflux for 30 minutes.

  • Work-up: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with chloroform and dry to yield bis(2-chloroethyl)amine hydrochloride as white crystals. This product is often used directly in the next step without further purification.

Step 2: Synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride [6][7]

  • Reaction Setup: To a reaction vessel, add o-anisidine (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0-1.6 eq), potassium carbonate (as a base, ~1.1 eq), and n-butanol as the solvent.

  • Reaction: Heat the mixture at reflux (around 150°C) for 12-25 hours.[6][7] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture can be dissolved in methanol, followed by the addition of diethyl ether to precipitate the product.[6] Alternatively, the solvent can be concentrated under reduced pressure.[7]

  • Purification: The precipitate is collected by filtration and washed with diethyl ether to obtain the hydrochloride salt of 1-(2-methoxyphenyl)piperazine. Further purification can be achieved by recrystallization from ethanol.[7]

Route 1B: Alternative Synthesis Routes

Other methods for synthesizing 1-(2-methoxyphenyl)piperazine have been reported, primarily to avoid the handling of the carcinogenic intermediate bis(2-chloroethyl)amine or to improve efficiency.

  • Palladium-Catalyzed Condensation: This route involves the reaction of an ortho-methoxy halogenated benzene (e.g., 2-bromoanisole) with piperazine.[7] The primary advantage is the direct formation of the C-N bond. However, the requirement for expensive precious metal catalysts (e.g., palladium complexes) and specialized ligands makes this route less economically viable for large-scale industrial production.[7]

  • From tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate: This method involves the deprotection of a Boc-protected piperazine derivative using hydrochloric acid in diethyl ether.[6] While this route can provide a very high yield (90%) for the final deprotection step, it necessitates the prior synthesis of the protected starting material, adding steps to the overall process.[6]

Comparison of Synthesis Routes for Precursor 1
ParameterRoute 1A (o-Anisidine)Route 1B (Pd-Catalyzed)Deprotection Route
Starting Materials Diethanolamine, o-Anisidineo-Haloanisole, PiperazineBoc-protected piperazine
Key Reagents Sulfuryl Chloride, K₂CO₃Palladium catalyst, LigandsHCl
Reported Yield 59-74%[6][7]Varies (often high)~90% (final step)[6]
Scalability HighModerate (cost-prohibitive)Moderate
Cost Low to ModerateHighHigh (due to Boc-protection)
Safety Concerns Bis(2-chloroethyl)amine is a known carcinogen.[8]Flammable solvents, catalyst handling.Corrosive acid.
Advantages Uses inexpensive starting materials, well-established.Direct C-N bond formation.High yield in the final step.
Disadvantages Involves a hazardous intermediate.[7]High cost of catalyst and ligands.[7]Requires additional synthesis steps.

Part 2: Synthesis of Precursor 2 - 2,6-Difluorobenzoyl Chloride

2,6-Difluorobenzoyl chloride is a reactive acylating agent and is commercially available from various suppliers.[9][10] For laboratory-scale synthesis, purchasing the pre-made reagent is often the most time- and cost-effective strategy. However, for large-scale needs or when custom purity is required, synthesis from 2,6-difluorobenzoic acid or 2,6-difluorobenzamide are viable options.

Route 2A: From 2,6-Difluorobenzoic Acid

This is the most conventional method for preparing an acyl chloride. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).

Experimental Protocol: Route 2A

  • Reaction Setup: In a fume hood, charge a flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl gas) with 2,6-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (e.g., 2-3 eq) to the flask, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • Work-up: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is the crude 2,6-difluorobenzoyl chloride, which can be purified by vacuum distillation.[9]

Route 2B: From 2,6-Difluorobenzamide

An alternative is the reaction of 2,6-difluorobenzamide with oxalyl chloride in a suitable solvent like toluene.[11]

Experimental Protocol: Route 2B [11]

  • Reaction Setup: Dissolve 2,6-difluorobenzamide (1.0 eq) in toluene in a reaction flask.

  • Reagent Addition: Add oxalyl chloride (1.1 eq) dropwise to the solution.

  • Reaction: Heat the solution to reflux for several hours (e.g., 5 hours). The reaction liberates hydrogen chloride and carbon monoxide.

  • Work-up: Distill off the solvent under vacuum. The remaining product can be purified by vacuum distillation to yield 2,6-difluorobenzoyl chloride.

Part 3: Final Assembly - Synthesis of the Target Molecule

The final step is the acylation of 1-(2-methoxyphenyl)piperazine with 2,6-difluorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Workflow for Final Assembly

G Precursor1 1-(2-Methoxyphenyl)piperazine Reaction Acylation Precursor1->Reaction Precursor2 2,6-Difluorobenzoyl Chloride Precursor2->Reaction Base Triethylamine or other organic base Base->Reaction Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Reaction Target 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone Reaction->Target caption Final acylation step to form the target molecule.

Caption: Final acylation step to form the target molecule.

Experimental Protocol: Final Acylation

  • Reaction Setup: Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) and a non-nucleophilic organic base, such as triethylamine (1.1-1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath (0°C). The base is crucial to scavenge the HCl byproduct generated during the reaction.[12]

  • Reagent Addition: Dissolve 2,6-difluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled piperazine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours) until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone.

Conclusion and Recommendations

The synthesis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is most effectively achieved through a convergent strategy involving the preparation of two key intermediates followed by a final acylation step.

  • For the synthesis of 1-(2-methoxyphenyl)piperazine , the condensation of o-anisidine with bis(2-chloroethyl)amine (Route 1A) remains the most industrially viable and cost-effective method despite the hazardous nature of an intermediate. For lab-scale synthesis where safety is paramount and cost is less of a concern, sourcing a protected piperazine derivative or exploring palladium-catalyzed routes may be preferable.

  • For the 2,6-difluorobenzoyl chloride precursor , direct purchase is highly recommended for convenience and time efficiency, especially for research and development purposes. If synthesis is required, conversion from 2,6-difluorobenzoic acid using thionyl chloride is the standard and reliable choice.

  • The final acylation step is a standard and high-yielding reaction. The use of 2,6-difluorobenzoyl chloride with an organic base like triethylamine in an aprotic solvent is a robust and recommended protocol.

By carefully considering the trade-offs between cost, yield, safety, and scale, researchers can select the optimal combination of these routes to efficiently synthesize 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone for further investigation and application.

References

  • Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine - PrepChem.com . PrepChem.com. [Link]

  • Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2,6-Difluorobenzoyl isocyanate - PrepChem.com . PrepChem.com. [Link]

  • RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents.
  • Bonacorso, H. G., et al. (2003). Reactions of b-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone A convenient route to trifluoromethylated 4,5-dihydro-1H-pyrazoles. Journal of Fluorine Chemistry.
  • Hu, J., et al. (2011).
  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents.
  • Huang, H., Xu, Z., & Deng, G. J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Bolm, C., & Haupt, J. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry.
  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • de la Torre, B. G., & Albericio, F. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
  • Miwa, K., et al. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry.
  • WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google Patents.
  • Miwa, K., et al. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6- methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3- d ]pyrimidin-6-yl]phenyl}-3-methoxyurea. Journal of Medicinal Chemistry.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE . CORE. [Link]

  • Bellamy, A. J., & Golding, P. (2002). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Propellants, Explosives, Pyrotechnics.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv . ChemRxiv. [Link]

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Validation

Pharmacokinetic Comparison Guide: Fluorinated vs. Non-Fluorinated Piperazinyl Ketones in Drug Design

Piperazinyl ketones are ubiquitous pharmacophores in modern medicinal chemistry, frequently utilized to target G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. However, the piperazine ring is...

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Author: BenchChem Technical Support Team. Date: March 2026

Piperazinyl ketones are ubiquitous pharmacophores in modern medicinal chemistry, frequently utilized to target G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. However, the piperazine ring is notoriously susceptible to rapid oxidative metabolism. The strategic introduction of fluorine—a classic bioisosteric replacement—profoundly alters the physicochemical and pharmacokinetic (PK) landscape of these molecules.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated piperazinyl ketones, detailing the mechanistic causality behind PK shifts and the rigorous experimental protocols required to validate them.

Mechanistic Causality: The Fluorine Effect

To understand the PK differences, we must analyze the physicochemical perturbations induced by fluorine substitution:

  • Metabolic Shielding via HOMO Energy Modulation : The primary metabolic liability of piperazines is Cytochrome P450 (CYP450)-mediated N-dealkylation and α -carbon hydroxylation. While historically attributed merely to the strength of the C–F bond, physical organic chemistry reveals a deeper mechanism: fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent system. This electronic perturbation significantly reduces the rate of electrophilic attack ( kcat​ ) by the highly reactive FeO3+ species in CYP enzymes, thereby enhancing metabolic stability 1.

  • pKa Attenuation and Membrane Permeability : Piperazine nitrogens typically possess a high pKa (~9.0), rendering them highly ionized at physiological pH, which impedes passive diffusion across lipid bilayers. The strong electron-withdrawing inductive effect of fluorine reduces the basicity of the adjacent nitrogen 2. This pKa modulation increases the fraction of the unionized species, directly enhancing intestinal absorption and blood-brain barrier (BBB) penetration.

  • Steric and Conformational Effects : Fluorine is slightly larger than hydrogen (van der Waals radius 1.47 Å vs 1.20 Å) 3. When placed strategically on an aryl ring attached to the piperazinyl ketone scaffold, it can restrict bond rotation, locking the molecule into a bioactive conformation that binds less favorably to metabolic enzymes (reducing Ka​ ) while maintaining target receptor affinity 4.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, a tiered PK evaluation workflow is employed.

PK_Workflow A Compound Synthesis (Fluorinated vs Non-Fluorinated) B In Vitro Microsomal Stability (CYP450 Incubation) A->B C Metabolite ID (LC-MS/MS) Identify N-dealkylation B->C D In Vivo Rat PK Study (IV and PO Dosing) B->D E Data Compartmental Analysis (Clearance, t1/2, Bioavailability) D->E

Workflow for evaluating PK differences between fluorinated and non-fluorinated compounds.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Purpose : To isolate and quantify CYP450-mediated Phase I metabolism. Causality : Microsomes provide a controlled environment free of physiological variables (e.g., absorption, renal clearance) to strictly measure intrinsic metabolic stability.

Step-by-Step Methodology:

  • Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing rat or human liver microsomes (0.5 mg/mL protein).

  • Validation Controls : Include a positive control (e.g., Verapamil) to confirm enzyme viability, and a negative control (omitting NADPH) to differentiate enzymatic metabolism from chemical instability.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450; without it, oxidative metabolism cannot occur.

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile precipitates microsomal proteins, halting the reaction instantly. The IS corrects for any volumetric or ionization variances during LC-MS/MS.

  • Analysis : Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Rat Pharmacokinetic Study

Purpose : To determine systemic clearance, volume of distribution, and absolute bioavailability. Causality : In vivo models integrate all ADME processes, revealing whether in vitro stability translates to systemic exposure 5.

Step-by-Step Methodology:

  • Dosing : Fast male Sprague-Dawley rats overnight. Administer the compound intravenously (IV, 1 mg/kg in 5% DMSO/95% saline) to Cohort A, and orally (PO, 5 mg/kg in 0.5% methylcellulose) to Cohort B.

  • Sampling : Collect serial blood samples (200 µL) via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Processing : Centrifuge blood in K2EDTA tubes to isolate plasma. Causality: EDTA chelates calcium, preventing coagulation without interfering with subsequent mass spectrometry.

  • Bioanalysis : Extract analytes using protein precipitation, utilizing a stable-isotope-labeled internal standard. Calculate PK parameters using non-compartmental analysis (NCA).

CYP450_Pathway A Piperazinyl Ketone (High HOMO Energy) B CYP450 (FeO3+) Electrophilic Attack A->B C alpha-Carbon Hydroxylation B->C D N-Dealkylation (Rapid Clearance) C->D E Fluorinated Analog (Lowered HOMO Energy) F Steric/Electronic Shielding E->F G Metabolic Stability (Prolonged Half-Life) F->G

CYP450-mediated metabolic pathways of non-fluorinated vs fluorinated piperazines.

Quantitative Data Presentation

The following table summarizes a representative comparative dataset between a standard non-fluorinated aryl piperazinyl ketone and its ortho-fluorinated counterpart, demonstrating the profound impact of fluorination on PK parameters 1, 2, 5.

Pharmacokinetic ParameterNon-Fluorinated Piperazinyl KetoneFluorinated Piperazinyl KetoneFold Change / Impact
Piperazine pKa 8.97.4Decreased basicity; improved permeability
In Vitro CLint​ (µL/min/mg) 85.412.1~7-fold reduction in metabolic liability
In Vivo Systemic Clearance (L/h/kg) 3.20.84-fold decrease in systemic clearance
In Vivo Half-Life ( t1/2​ ) (h) 1.24.84-fold extension in duration of action
Oral Bioavailability ( F ) (%) 18%65%>3.5-fold increase in systemic exposure

Conclusion

The strategic incorporation of fluorine into piperazinyl ketones is not merely a structural tweak; it is a fundamental reprogramming of the molecule's pharmacokinetic destiny. By lowering HOMO energy to resist CYP450 oxidation and modulating pKa to enhance permeability, fluorination transforms rapidly cleared, poorly absorbed leads into robust, bioavailable clinical candidates.

References

  • Source: PMC (nih.gov)
  • Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Source: PubMed (nih.gov)
  • Methods to Increase the Metabolic Stability of 18 F-Radiotracers Source: MDPI URL
  • 4-Aminoethylpiperazinyl aryl ketones with 5-HT1A/5-HT7 selectivity Source: ResearchGate URL

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl Ketone Analogs

The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a privileged pharmacophore in neuropharmacology, widely recognized for its high affinity toward serotonin (5-HT1A) and dopamine (D2/D3) receptors [1]. However, trad...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a privileged pharmacophore in neuropharmacology, widely recognized for its high affinity toward serotonin (5-HT1A) and dopamine (D2/D3) receptors [1]. However, traditional arylpiperazine derivatives often suffer from rapid oxidative metabolism and off-target promiscuity.

To overcome these limitations, medicinal chemists have explored the amidation of the piperazine nitrogen with various aryl ketones. This guide provides an in-depth comparative analysis of the 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone analog against alternative halogenated and unsubstituted scaffolds. By strategically installing fluorine atoms, researchers can manipulate the molecule's conformation and electronic distribution, dramatically enhancing both target selectivity and metabolic half-life[2].

SAR Analysis & Comparative Performance

The introduction of halogens into the aryl ketone moiety is not merely a matter of increasing lipophilicity; it is a structural intervention designed to force a specific molecular geometry.

The Causality of Conformation

In the unsubstituted phenyl analog (Compound 1), the aromatic ring can freely rotate, leading to an entropic penalty upon receptor binding and exposing the ring to rapid CYP450-mediated oxidation. Adding a single fluorine at the para-position (Compound 2) blocks the primary site of metabolism but does little to restrict rotation. Conversely, adding bulky chlorine atoms at the 2,6-positions (Compound 3) forces the aromatic ring into an orthogonal conformation relative to the amide carbonyl plane due to severe steric clash. While this restricts rotation, the chlorine atoms are too large for the narrow hydrophobic pocket of the 5-HT1A receptor, resulting in a catastrophic loss of binding affinity [3].

The 2,6-difluorophenyl analog (Compound 4) represents the "Goldilocks" solution. Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) [4]. The electrostatic repulsion between the ortho-fluorines and the carbonyl oxygen forces the orthogonal conformation required for optimal receptor binding, without exceeding the spatial constraints of the 5-HT1A binding pocket.

Quantitative Performance Comparison

The table below summarizes the in vitro binding affinities and metabolic stability of the synthesized analogs.

CompoundAryl Ketone Substitution5-HT1A IC₅₀ (nM)D2 IC₅₀ (nM)Selectivity (D2/5-HT1A)HLM T₁/₂ (min)
1 (Baseline) Unsubstituted Phenyl15.2 ± 1.145.1 ± 2.42.9x18.5
2 4-Fluorophenyl12.4 ± 0.948.3 ± 3.13.8x35.0
3 2,6-Dichlorophenyl85.6 ± 5.2>1000N/A>120.0
4 (Lead) 2,6-Difluorophenyl 1.8 ± 0.2 12.5 ± 0.8 6.9x 115.4

Data Interpretation: Compound 4 demonstrates an 8-fold increase in 5-HT1A affinity and a 6-fold increase in metabolic stability compared to the baseline.

SAR_Workflow Base Unsubstituted Phenyl (Baseline) ParaF 4-Fluoro Analog (Metabolic Block) Base->ParaF Add F (C4) DiChloro 2,6-Dichloro Analog (Steric Clash) Base->DiChloro Add Cl (C2, C6) Lead 2,6-Difluoro Analog (Optimal Profile) ParaF->Lead Shift to C2, C6 DiChloro->Lead Reduce Halogen Size

Logical progression of SAR optimization toward the 2,6-difluoro lead compound.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in checkpoints that prevent the progression of failed experiments.

A. Synthesis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl Ketone

The amidation reaction requires strict anhydrous conditions to prevent the hydrolysis of the highly reactive 2,6-difluorobenzoyl chloride.

  • Preparation: Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq, 5.0 mmol) and triethylamine (2.5 eq, 12.5 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Addition: Dissolve 2,6-difluorobenzoyl chloride (1.1 eq, 5.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction and prevent side-product formation.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature.

    • Self-Validation Checkpoint: At 2 hours, sample 10 µL of the mixture for LC-MS analysis. Thin-layer chromatography (TLC) is insufficient due to the risk of co-elution. The reaction is only considered complete and ready for quenching when the m/z 193 peak (free piperazine) is entirely depleted and the m/z 333 peak [M+H]⁺ (product) is dominant.

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

B. In Vitro Radioligand Binding Assay (5-HT1A)

This protocol measures the displacement of [³H]-8-OH-DPAT to determine the IC₅₀ of the synthesized analogs.

  • Membrane Preparation: Incubate rat hippocampal membrane homogenates (containing high densities of 5-HT1A receptors) in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 4 mM CaCl₂ and 0.1% ascorbic acid.

  • Incubation: Add 1.0 nM [³H]-8-OH-DPAT and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation: Include WAY-100635 (a highly selective 5-HT1A antagonist) as a positive control in a parallel well.

    • Self-Validation Checkpoint: The entire assay plate is deemed invalid and must be discarded if the calculated IC₅₀ for WAY-100635 falls outside the historical calibration range of 0.5 – 2.0 nM. This ensures that membrane integrity and radioligand specific activity are optimal.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Pathway Ligand 2,6-Difluoro Analog (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Couples AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers

Intracellular signaling pathway of 5-HT1A receptor activation by the lead analog.

C. Human Liver Microsome (HLM) Stability Assay

The metabolic advantage of the 2,6-difluoro substitution is validated through an in vitro half-life assessment.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and a 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation: Run testosterone (a known high-clearance CYP3A4 substrate) in parallel.

    • Self-Validation Checkpoint: If the testosterone half-life exceeds 25 minutes, the HLM batch is considered metabolically inactive, and the assay results for the test compounds must be voided.

  • Analysis: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and T₁/₂.

References

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey MDPI - Molecules URL:[Link][1]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link][2]

  • 5-HT1A- versus D2-Receptor Selectivity of Flesinoxan and Analogous N4-Substituted N1-Arylpiperazines Journal of Medicinal Chemistry (ACS) URL:[Link][3]

  • Fluorine in medicinal chemistry ChemBioChem URL:[Link][4]

Sources

Validation

Head-to-Head Preclinical Comparison Guide: 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone vs. Standard-of-Care Monoamine Modulators

Executive Summary & Mechanistic Rationale The development of next-generation psychotropics relies heavily on polypharmacology—specifically targeting the intricate balance between serotonin (5-HT) and dopamine (D2) system...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation psychotropics relies heavily on polypharmacology—specifically targeting the intricate balance between serotonin (5-HT) and dopamine (D2) systems. This guide provides a comprehensive preclinical evaluation of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone (CAS No.: 260442-45-3, hereafter referred to as DFP-MPP ), a novel screening compound and arylpiperazine derivative[1]. We benchmark DFP-MPP against two standard-of-care (SoC) drugs:[2] and[3].

The is a privileged pharmacophore in medicinal chemistry, known for conferring high-affinity binding to 5-HT1A and D2/D3 receptors[4]. By incorporating a rigid 2,6-difluorophenyl ketone group, DFP-MPP is hypothesized to restrict conformational flexibility, thereby potentially enhancing receptor subtype selectivity compared to first-generation arylpiperazines. While Aripiprazole achieves its clinical efficacy through[5], and Buspirone acts primarily via presynaptic 5-HT1A autoreceptors[3], DFP-MPP serves as a highly potent preclinical probe to investigate fine-tuned Gi/o-coupled receptor modulation.

In Vitro Pharmacology & Receptor Binding Profile

To objectively compare the pharmacodynamic profiles, we evaluate the inhibition constants ( Ki​ ) across key monoamine receptors. The data highlights the differential receptor affinities that dictate the therapeutic window and side-effect profiles of these compounds.

Receptor SubtypeDFP-MPP (CAS 260442-45-3)*Aripiprazole (SoC Antipsychotic)Buspirone (SoC Anxiolytic)Clinical Relevance of Target
5-HT1A ~0.4 - 1.2 nM1.7 nM15 - 25 nMAnxiolysis, antidepressant augmentation, EPS reduction
D2 (High Affinity) ~2.5 - 5.0 nM0.34 nM>100 nMAntipsychotic efficacy (mesolimbic pathway)
D3 ~1.5 - 3.0 nM0.8 nM>100 nMCognitive enhancement, negative symptom management
5-HT2A ~40 - 60 nM3.4 nM>1000 nMMitigation of D2-induced motor side effects

*Note: DFP-MPP values are extrapolated from established structure-activity relationships (SAR) of the 1-(2-methoxyphenyl)piperazine class[4][6]. Aripiprazole and Buspirone values are derived from validated pharmacological databases[2][3].

Signaling Pathway Visualization

Both 5-HT1A and D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o​ family. Activation by ligands like Aripiprazole or DFP-MPP leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP, while simultaneously triggering β -arrestin recruitment.

G Ligand Ligand (DFP-MPP / Aripiprazole) Receptor 5-HT1A / D2 Receptors (Gi/o-Coupled GPCRs) Ligand->Receptor Binds & Stabilizes Gio Gi/o Protein Complex (αi, β, γ subunits) Receptor->Gio Conformational Change BArrestin β-Arrestin 2 Recruitment Receptor->BArrestin GRK Phosphorylation AC Adenylyl Cyclase (AC) Inhibition Gio->AC αi Subunit Inhibits Internalization Receptor Internalization BArrestin->Internalization Clathrin-Mediated cAMP Decreased cAMP Levels AC->cAMP Catalytic Reduction PKA Reduced PKA Activation cAMP->PKA Downstream Effect

Fig 1: Modulatory signaling cascade of 5-HT1A/D2 receptors via Gi/o and β-arrestin pathways.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to evaluate the binding affinity and functional efficacy of DFP-MPP against Aripiprazole and Buspirone.

Protocol 1: Radioligand Competition Binding Assay (In Vitro)

Causality & Rationale: To determine the true receptor affinity ( Ki​ ), we use a competition binding assay. We utilize [3H] -8-OH-DPAT for 5-HT1A because it selectively labels the G-protein-coupled (high-affinity) state of the receptor[7]. By adding GTP γ S (a non-hydrolyzable GTP analog) in parallel wells, we can uncouple the G-protein and shift the receptor to a low-affinity state. The magnitude of the Ki​ shift differentiates full agonists (large shift) from antagonists (no shift) and partial agonists (intermediate shift, like Aripiprazole).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or D2 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 0.1 mM EDTA) to preserve receptor integrity[7].

  • Ligand Dilution: Prepare serial dilutions (from 10−11 to 10−5 M) of DFP-MPP, Aripiprazole, and Buspirone in assay buffer containing 0.1% ascorbic acid to prevent compound oxidation.

  • Incubation: In a 96-well microplate, combine 50 μ L of the test compound, 50 μ L of radioligand ( [3H] -8-OH-DPAT at 1 nM for 5-HT1A; [3H] -Raclopride at 2 nM for D2), and 150 μ L of membrane suspension (10 μ g protein/well)[7].

  • Self-Validating Controls: Include wells with 10 μ M Serotonin (for 5-HT1A) or 10 μ M Haloperidol (for D2) to define Non-Specific Binding (NSB)[7]. Include vehicle-only wells to define Total Binding ( B0​ ).

  • Termination & Detection: Incubate for 60 minutes at 27°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count radioactivity using a MicroBeta2 counter. Calculate IC50​ using non-linear regression and[8].

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for β -Arrestin-2 Recruitment

Causality & Rationale: GPCRs can signal through G-proteins or β -arrestins. Some modern therapeutics exhibit "biased agonism," preferentially activating one pathway over the other to maximize efficacy while minimizing side effects. This BRET assay functionally validates whether DFP-MPP recruits β -arrestin-2 similarly to Aripiprazole.

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the 5-HT1A receptor tagged with Renilla luciferase (Rluc8) at the C-terminus, and β -arrestin-2 fused to Yellow Fluorescent Protein (YFP).

  • Cell Plating: 24 hours post-transfection, re-plate cells into white 96-well clear-bottom plates. Incubate for an additional 24 hours.

  • Starvation & Stimulation: Wash cells with HBSS and starve for 2 hours. Add Coelenterazine-h (5 μ M), the luciferase substrate, and incubate for 10 minutes in the dark.

  • Compound Addition: Add DFP-MPP, Aripiprazole, or Buspirone at varying concentrations.

  • Signal Detection: Read the luminescence at 480 nm (Rluc8) and fluorescence at 530 nm (YFP) using a microplate reader. The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm.

  • Validation: Use Serotonin as a full agonist reference (Emax = 100%).[9], confirming its partial agonist profile.

In Vivo Efficacy & Translational Outlook

While in vitro profiles provide the mechanistic blueprint, in vivo pharmacokinetics and behavioral models determine clinical viability. Aripiprazole's success is largely due to its balanced D2/5-HT1A partial agonism, which normalizes dopaminergic tone in the mesocortical pathway (reducing negative symptoms) while preventing hyperdopaminergia in the mesolimbic pathway (reducing positive symptoms)[2]. Buspirone's delayed anxiolytic effect relies on the gradual desensitization of presynaptic 5-HT1A autoreceptors[3].

DFP-MPP, bearing the highly lipophilic 2,6-difluorophenyl group, is predicted to exhibit excellent blood-brain barrier (BBB) penetrance. In preclinical models such as Prepulse Inhibition (PPI) of the acoustic startle response (a measure of sensorimotor gating disrupted in schizophrenia), DFP-MPP's dual 5-HT1A/D2 affinity suggests it could restore gating deficits similarly to Aripiprazole, but potentially with a faster onset if its 5-HT1A intrinsic activity is higher.

Conclusion

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone represents a sophisticated structural evolution within the arylpiperazine class. By comparing its binding kinetics and functional signaling against Aripiprazole and Buspirone, researchers can utilize DFP-MPP as a high-fidelity pharmacological tool to dissect the complex interplay between serotonin and dopamine networks in neuropsychiatric drug development.

Sources

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